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Core Science & Biosynthesis

Foundational

4-(3-Fluorophenyl)but-3-yn-2-ol chemical properties and structure

An In-Depth Technical Guide to 4-(3-Fluorophenyl)but-3-yn-2-ol: Structure, Properties, and Synthetic Strategy Abstract This technical guide provides a comprehensive scientific overview of 4-(3-Fluorophenyl)but-3-yn-2-ol,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(3-Fluorophenyl)but-3-yn-2-ol: Structure, Properties, and Synthetic Strategy

Abstract

This technical guide provides a comprehensive scientific overview of 4-(3-Fluorophenyl)but-3-yn-2-ol, a propargylic alcohol of significant interest in medicinal chemistry and materials science. The document details the compound's structural features, physicochemical and spectroscopic properties, and outlines a robust synthetic methodology. Furthermore, it explores the molecule's chemical reactivity and discusses its potential as a versatile building block for the development of novel therapeutic agents and advanced organic materials. This guide is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this valuable chemical entity.

Introduction and Strategic Importance

4-(3-Fluorophenyl)but-3-yn-2-ol is a multifunctional organic compound that incorporates three key chemical motifs: a 3-fluorophenyl ring, an internal alkyne, and a secondary propargylic alcohol. This unique combination makes it a highly valuable intermediate in synthetic chemistry.

  • Medicinal Chemistry Perspective: The fluorophenyl group is a well-established bioisostere for a phenyl group, often introduced to enhance metabolic stability, improve binding affinity to biological targets, or modulate pharmacokinetic properties.[1] Propargylic alcohols are precursors to a wide range of heterocyclic compounds and are found in numerous biologically active molecules.[2]

  • Materials Science Perspective: Arylalkynes serve as fundamental building blocks for conjugated polymers and oligomers. These materials are investigated for their unique optical and electronic properties, with applications in organic electronics and photonics.[3][4]

This guide offers a detailed examination of this compound, providing the foundational knowledge necessary for its effective synthesis and application in advanced research settings.

logical_flow Structure Molecular Structure (C10H9FO) Properties Physicochemical & Spectroscopic Properties Structure->Properties Synthesis Synthetic Strategy (Sonogashira Coupling) Structure->Synthesis Reactivity Chemical Reactivity & Transformations Structure->Reactivity Properties->Synthesis Characterization Applications Potential Applications (Drug Discovery, Materials) Synthesis->Applications Reactivity->Applications

Caption: Logical relationship between the core aspects of 4-(3-Fluorophenyl)but-3-yn-2-ol.

Chemical Structure and Physicochemical Properties

The structural and physical characteristics of 4-(3-Fluorophenyl)but-3-yn-2-ol are fundamental to its handling, reactivity, and analytical characterization.

Table 1: Core Chemical Properties

PropertyValueSource
CAS Number 893746-76-4[5]
Molecular Formula C₁₀H₉FO[5]
Molecular Weight 164.18 g/mol [5]
Physical State Liquid (at STP)[5]
IUPAC Name 4-(3-fluorophenyl)but-3-yn-2-ol
SMILES CC(C#CC1=CC(=CC=C1)F)O
InChI Key Not readily available

Spectroscopic Profile for Structural Verification

The identity and purity of 4-(3-Fluorophenyl)but-3-yn-2-ol are unequivocally confirmed through a combination of spectroscopic techniques. The following table summarizes the expected characteristic signals based on its structure and data from analogous compounds.[6][7][8]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Signals
¹H NMR (CDCl₃, 400 MHz)δ 7.20-7.40 (m, 3H, Ar-H), δ 6.95-7.10 (m, 1H, Ar-H), δ 4.85 (q, 1H, CH-OH), δ 2.50 (br s, 1H, OH), δ 1.55 (d, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 162.5 (d, ¹JCF ≈ 245 Hz, C-F), δ 130.0 (d, ³JCF ≈ 8 Hz), δ 127.5 (d, ⁴JCF ≈ 3 Hz), δ 124.0 (d, ²JCF ≈ 22 Hz), δ 118.0 (d, ²JCF ≈ 21 Hz), δ 115.5 (d, ⁴JCF ≈ 3 Hz), δ 90.5 (C≡C), δ 85.0 (C≡C), δ 59.0 (CH-OH), δ 24.0 (CH₃)
IR (ATR, cm⁻¹)3400-3200 (broad, O-H stretch), 3100-3000 (C-H aromatic stretch), 2980-2920 (C-H aliphatic stretch), 2250-2230 (weak, C≡C internal alkyne stretch), 1600, 1580, 1480 (C=C aromatic ring stretches), 1250-1200 (strong, C-F stretch)
Mass Spec. (EI)m/z (%): 164 (M⁺), 149 ([M-CH₃]⁺), 146 ([M-H₂O]⁺), 121, 95

Recommended Synthesis Protocol: Sonogashira Coupling

The most efficient and reliable method for synthesizing 4-(3-Fluorophenyl)but-3-yn-2-ol is the Sonogashira cross-coupling reaction.[9][10] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide.

Causality of Reagent Selection:
  • Aryl Halide: 1-Iodo-3-fluorobenzene is preferred over 1-bromo-3-fluorobenzene due to the greater reactivity of the C-I bond in the oxidative addition step of the palladium catalytic cycle, often leading to higher yields and faster reaction times.

  • Alkyne: Commercially available 3-butyn-2-ol serves as the direct coupling partner.[11]

  • Catalyst System: A combination of a palladium(0) complex (the primary catalyst for the cross-coupling) and a copper(I) salt (co-catalyst) is employed. The copper(I) facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the overall reaction rate.[12]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves as both the solvent and the base required to neutralize the hydrogen halide (HX) formed during the reaction, preventing catalyst deactivation.

synthesis_workflow cluster_reactants Reactants & Catalysts Reactant1 1-Iodo-3-fluorobenzene Reaction Combine and Reflux under Inert Atmosphere (N₂/Ar) Reactant1->Reaction Reactant2 3-Butyn-2-ol Reactant2->Reaction Catalyst PdCl₂(PPh₃)₂ / CuI Catalyst->Reaction Base Triethylamine (Solvent/Base) Base->Reaction Workup Reaction Workup (Filtration, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 4-(3-Fluorophenyl)but-3-yn-2-ol (Final Product) Purification->Product

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Methodology:
  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-3-fluorobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes to ensure anaerobic conditions, which are critical for catalyst stability.[12]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (approx. 5 mL per mmol of aryl halide) via syringe, followed by the dropwise addition of 3-butyn-2-ol (1.2 eq).

  • Reaction: Heat the resulting mixture to a gentle reflux (or maintain at 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove the precipitated amine salt and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (to remove residual copper), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 4-(3-Fluorophenyl)but-3-yn-2-ol.

Chemical Reactivity and Synthetic Potential

The compound's structure offers three distinct sites for chemical modification, making it a versatile synthetic intermediate.

  • The Propargylic Alcohol: The secondary alcohol can be readily oxidized to the corresponding ynone, 4-(3-fluorophenyl)but-3-yn-2-one, using reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane. It can also undergo esterification or etherification to introduce different functional groups. Furthermore, it can be a leaving group in nucleophilic substitution reactions, often catalyzed by metals like iron or gold.[13]

  • The Alkyne: The internal triple bond can be selectively reduced. Hydrogenation over Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) will yield the corresponding (Z)-alkene, (Z)-4-(3-fluorophenyl)but-3-en-2-ol.[14] Reduction using sodium in liquid ammonia (Birch reduction) would yield the (E)-alkene. Complete saturation to 4-(3-fluorophenyl)butan-2-ol can be achieved with H₂ over a Pd/C catalyst. The alkyne can also undergo hydration reactions, typically catalyzed by mercury or gold salts, to form a ketone.[15]

  • The Fluorophenyl Ring: The aromatic ring is moderately deactivated towards electrophilic aromatic substitution due to the inductive effects of the fluorine and alkyne moieties. However, reactions such as nitration or further halogenation are possible under forcing conditions, with substitution directed primarily to the positions ortho and para to the fluorine atom.

Potential Applications in Research and Development

The structural features of 4-(3-Fluorophenyl)but-3-yn-2-ol position it as a promising candidate for several high-value applications.

  • Scaffold for Kinase Inhibitors: Many potent kinase inhibitors utilize a substituted phenyl ring linked to a heterocyclic core. This compound provides the fluorophenyl-alkyne fragment, which can be further cyclized or elaborated to construct complex molecular architectures targeting specific kinase families, such as Aurora kinases.[16]

  • Precursor for Antiviral Agents: The strategic placement of a fluorine atom can block metabolic pathways, leading to compounds with improved pharmacokinetic profiles.[1] This molecule can serve as a starting point for developing novel antiviral compounds where metabolic stability is a key design consideration.

  • Building Block for Conjugated Materials: Terminal arylalkynes, which can be generated from precursors like this, are essential monomers for synthesizing polymers with applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3][4] The fluorine atom can be used to fine-tune the electronic properties and stability of the final material.

Safety and Handling

While specific toxicity data for 4-(3-Fluorophenyl)but-3-yn-2-ol is not widely published, it should be handled with the standard precautions for laboratory chemicals.[5]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

4-(3-Fluorophenyl)but-3-yn-2-ol is a strategically important chemical intermediate with significant potential in both pharmaceutical and materials science research. Its synthesis via the robust and well-understood Sonogashira coupling is straightforward and efficient. The compound's multiple functional groups offer a wide array of possibilities for subsequent chemical transformations, establishing it as a versatile building block for the creation of complex and high-value molecules. This guide provides the essential technical knowledge for scientists to harness the full potential of this compound in their research endeavors.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Trost, B. M., & Nishimura, Y. (2020). Ruthenium-Catalyzed Propargylic Reduction of Propargylic Alcohols with Hantzsch Ester. Organometallics, 39(12), 2295–2300. [Link]

  • Kollár, L., & Kégl, T. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(19), 3241–3244. [Link]

  • Marshall, J. A., & Johns, B. A. (1998). Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide. The Journal of Organic Chemistry, 63(21), 7154–7155. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Miao, M., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(8), 12479–12495. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Science of Synthesis. (2007). Product Class 3: Propargylic Alcohols. Thieme. [Link]

  • Kaupp, G. (2007). Preparation of 4-(Fluorophenyl)but-3-en-2-ols. Academia.edu. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 893746-76-4 | 4-(3-Fluorophenyl)-3-butyn-2-ol. [Link]

  • Ball, L. T., et al. (2011). Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions. Organic Letters, 13(22), 6082–6085. [Link]

  • Trost, B. M., & Toste, F. D. (2007). (S)-4-TRIISOPROPYLSILYL-3-BUTYN-2-OL. Organic Syntheses, 84, 120. [Link]

  • Li, Z., & Brouwer, C. (2008). A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols. The Journal of Organic Chemistry, 73(4), 1613–1616. [Link]

  • Supporting Information for TFBen-Catalyzed Propargylation of Unactivated C-H Bonds. (n.d.). [Source not explicitly named, likely a journal's supporting information page]. [Link]

  • Eissmann, F., et al. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1866. [Link]

  • Eissmann, F., et al. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. ResearchGate. [Link]

  • Rosales, R., et al. (2024). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules, 29(10), 2329. [Link]

  • Wikipedia. (n.d.). 2-Methylbut-3-yn-2-ol. [Link]

  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]

  • NIST. (n.d.). 3-Butyn-2-ol. NIST WebBook. [Link]

  • Al-wsabie, A., et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 29(10), 2341. [Link]

  • Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • El-Sayed, R., et al. (2020). Reactivity of (3‐(4‐Fluorophenyl)oxyran‐2‐yl)(naphthalene‐2‐yl)methanone Toward Some Nucleophiles for Preparing Promising Agents with Antimicrobial and Antioxidant Activities. Journal of Heterocyclic Chemistry, 57(9), 3350-3360. [Link]

  • ResearchGate. (2015). Structural study, coordinated normal analysis and vibrational spectra of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone. [Link]

  • PubChem. (n.d.). 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-. [Link]

Sources

Exploratory

Technical Guide: 3-Fluorophenyl Propargylic Alcohol Derivatives

Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary 3-Fluorophenyl propargylic alcohols are a specialized class of bifun...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-Fluorophenyl propargylic alcohols are a specialized class of bifunctional building blocks critical to modern drug discovery. They serve as precursors for "privileged scaffolds"—including isoxazoles, triazoles, and polysubstituted furans—while offering the distinct pharmacological advantages of the fluorine atom.

The strategic placement of the fluorine at the meta (3-) position of the phenyl ring modulates the electronic properties of the system without the steric penalties often associated with ortho substitution. This guide details the synthesis, reactivity, and characterization of the two primary isomers:

  • 1-(3-Fluorophenyl)prop-2-yn-1-ol (Secondary alcohol, chiral center).[1]

  • 3-(3-Fluorophenyl)prop-2-yn-1-ol (Primary alcohol, internal alkyne).

Strategic Value: The "Fluorine Effect"

In medicinal chemistry, replacing a hydrogen with fluorine at the 3-position of a phenyl ring confers specific advantages:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substitution at the 3-position blocks metabolic oxidation (hydroxylation) at a site that is often vulnerable in phenyl rings.

  • Electronic Modulation: The strong electronegativity of fluorine pulls electron density via induction (

    
    ), increasing the acidity of the propargylic alcohol proton (in isomer 1) and altering the electrophilicity of the alkyne. This often results in faster reaction rates in nucleophilic additions compared to non-fluorinated analogs.
    
  • Lipophilicity: The introduction of fluorine typically increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    

Synthesis Strategies

The synthesis of these derivatives relies on two distinct carbon-carbon bond-forming methodologies. The choice of route depends entirely on whether the target is the secondary alcohol (terminal alkyne) or the primary alcohol (internal alkyne).

Route A: Grignard Addition (Secondary Alcohol)

Target: 1-(3-Fluorophenyl)prop-2-yn-1-ol Mechanism: Nucleophilic addition of ethynylmagnesium bromide to 3-fluorobenzaldehyde. Key Advantage: Direct formation of the chiral center; amenable to enantioselective catalysis (e.g., using Zn/BINOL systems).

Route B: Sonogashira Coupling (Primary Alcohol)

Target: 3-(3-Fluorophenyl)prop-2-yn-1-ol Mechanism: Pd/Cu-catalyzed cross-coupling of 3-fluorohalobenzene with propargyl alcohol. Key Advantage: Modular approach; tolerates a wide range of functional groups on the aryl ring.

Synthesis Workflow Diagram

SynthesisPathways Start1 3-Fluorobenzaldehyde Product1 1-(3-Fluorophenyl) prop-2-yn-1-ol (Secondary Alcohol) Start1->Product1 Nucleophilic Addition Reagent1 Ethynylmagnesium Bromide (THF, 0°C) Reagent1->Product1 Start2 1-Bromo-3-fluorobenzene Product2 3-(3-Fluorophenyl) prop-2-yn-1-ol (Primary Alcohol) Start2->Product2 Sonogashira Coupling Reagent2 Propargyl Alcohol Pd(PPh3)2Cl2, CuI, Et3N Reagent2->Product2

Figure 1: Divergent synthetic pathways for 1-substituted and 3-substituted propargylic alcohol derivatives.

Detailed Experimental Protocol

Protocol: Synthesis of 1-(3-Fluorophenyl)prop-2-yn-1-ol

This protocol utilizes a Grignard approach.[2] While commercial ethynylmagnesium bromide is available, in situ generation or careful handling of the commercial solution is critical due to its sensitivity.

Reagents:

  • 3-Fluorobenzaldehyde (1.0 equiv)

  • Ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv)

  • Anhydrous THF (Solvent)

  • Sat. aq. Ammonium Chloride (Quench)[2][3]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere throughout.

  • Reagent Preparation: Charge the flask with 3-fluorobenzaldehyde (e.g., 10 mmol) and dissolve in anhydrous THF (30 mL). Cool the solution to 0 °C using an ice/water bath.

  • Addition: Transfer the ethynylmagnesium bromide solution (12 mmol) to a pressure-equalizing addition funnel. Add dropwise to the aldehyde solution over 20 minutes. Note: The reaction is exothermic; maintain internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 2–4 hours. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 4:1).

  • Quench: Cool the mixture back to 0 °C. Carefully quench by slow addition of saturated NH₄Cl solution (20 mL).

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Yield: 85–92% Physical State: Pale yellow oil.

Reactivity & Transformations

The propargylic alcohol moiety is a "chemical chameleon," capable of participating in diverse reaction types.

Key Transformations
  • Meyer-Schuster Rearrangement: Acid-catalyzed isomerization of the propargylic alcohol to an

    
    -unsaturated ketone (enone). This is a key route to chalcone derivatives.
    
  • Heterocyclization:

    • Isoxazoles: Reaction with hydroxylamine.

    • Triazoles: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Click Chemistry).

  • Oxidation: Conversion to propargylic ketones (using MnO₂ or Dess-Martin Periodinane), which are potent Michael acceptors.

Reaction Pathway Diagram[5][6]

Reactivity Center 1-(3-Fluorophenyl) prop-2-yn-1-ol Enone α,β-Unsaturated Ketone (Chalcone Analog) Center->Enone Acid Cat. (Meyer-Schuster) Isoxazole 3,5-Disubstituted Isoxazole Center->Isoxazole NH2OH·HCl Base Triazole 1,2,3-Triazole (Click Product) Center->Triazole R-N3, Cu(I) Ketone Propargylic Ketone Center->Ketone MnO2 or DMP

Figure 2: Divergent reactivity profile of the propargylic alcohol core.[3]

Characterization Data

The following data summarizes the expected physicochemical properties for the two primary isomers.

Property1-(3-Fluorophenyl)prop-2-yn-1-ol 3-(3-Fluorophenyl)prop-2-yn-1-ol
CAS Number 2107-40-6197239-54-6
Structure Type Secondary Alcohol (Terminal Alkyne)Primary Alcohol (Internal Alkyne)
Physical State Pale Yellow LiquidLiquid or Low-melting Solid
Molecular Weight 150.15 g/mol 150.15 g/mol
¹H NMR (CDCl₃)

~7.4 (m, Ar-H), 5.5 (d, CH-OH), 2.7 (d, C

CH), 2.4 (br s, OH)

~7.3 (m, Ar-H), 4.5 (s, CH₂-OH), 1.9 (br s, OH)
¹⁹F NMR

~ -112 ppm (m)

~ -113 ppm (m)
IR Diagnostic ~3300 cm⁻¹ (C

C-H stretch), ~2100 cm⁻¹ (C

C)
~2200-2250 cm⁻¹ (Internal C

C)

Note: NMR shifts are approximate and solvent-dependent. The 3-fluoro substituent typically results in complex multiplets in the aromatic region (7.1–7.5 ppm) due to ¹H-¹⁹F coupling.

Safety & Handling

  • Alkyne Instability: Terminal alkynes can form explosive acetylides with metals (Cu, Ag). Use glass or stainless steel equipment; avoid copper fittings during the synthesis of the terminal alkyne variant.

  • Fluorinated Intermediates: While generally stable, fluorinated benzaldehydes can be skin irritants. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent slow oxidation of the alcohol or polymerization of the alkyne.

References

  • Sonogashira Coupling Methodology

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Synthesis of Fluorinated Propargylic Alcohols

    • Duan, Y., et al. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols. The Journal of Organic Chemistry, 75(8), 2589-2598. Link

  • Grignard Addition Protocols

    • Midland, M. M. (1975). Preparation of Ethynylmagnesium Bromide.[2][4] Journal of Organic Chemistry, 40(15), 2250.

  • Medicinal Chemistry Applications: Zhou, H., et al. (2012). Design, synthesis, and biological evaluation of novel fluorinated propargylic alcohol derivatives as anticancer agents. European Journal of Medicinal Chemistry, 54, 33-42.
  • Meyer-Schuster Rearrangement: Cadierno, V., et al. (2006). Microwave-assisted Meyer-Schuster rearrangement of propargylic alcohols catalyzed by Ru-complexes. Aldrichimica Acta, 39(1), 23.

Sources

Foundational

Fluorinated Chiral Building Blocks for Medicinal Chemistry: A Technical Guide

Executive Summary The strategic incorporation of fluorine into chiral building blocks has transitioned from a niche exploration to a fundamental pillar of modern drug discovery.[1][2] Approximately 20-25% of all drugs an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into chiral building blocks has transitioned from a niche exploration to a fundamental pillar of modern drug discovery.[1][2] Approximately 20-25% of all drugs and nearly 50% of blockbuster drugs contain at least one fluorine atom. This guide addresses the technical implementation of fluorinated chiral motifs, focusing on their capacity to modulate lipophilicity (


), metabolic stability, and binding affinity without drastically altering steric bulk. We examine high-value building blocks—specifically 

-trifluoromethyl amines and fluorinated amino acids—and provide a validated protocol for their enantioselective synthesis.

The Strategic Value of Fluorine in Chiral Drug Design[1]

The introduction of fluorine is rarely passive; it is a deliberate tool to correct liability in lead compounds.

Bioisosterism and Steric Mimicry

Fluorine’s van der Waals radius (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). This allows it to mimic hydrogen sterically while exerting a profound electronic influence, or to mimic a hydroxyl group (


) as a hydrogen bond acceptor (though weaker) without the donor capability.
  • C-F vs. C-H: The C-F bond is shorter and stronger (approx. 116 kcal/mol vs. 99 kcal/mol for C-H), imparting oxidative resistance.

  • Polarity Modulation: Fluorine is the most electronegative element (3.98 Pauling scale). A single fluorine atom can lower the

    
     of a proximal amine by 1–2 units, reducing lysosomal trapping and improving oral bioavailability.
    
Metabolic Blocking

Chiral centers are often sites of metabolic vulnerability. Replacing an oxidizable


 bond with 

at a chiral center (or adjacent to it) can block Cytochrome P450-mediated hydroxylation. This "metabolic switching" forces metabolism to alternative, less rapid pathways, extending the drug's half-life (

).
The "Fluorine Effect" on Conformation

The gauche effect—where C–F and C–X bonds prefer a gauche orientation over anti due to


 hyperconjugation—allows medicinal chemists to lock a chiral building block into a bioactive conformation. For example, 4-fluoroproline exhibits a strong preference for either the 

-exo or

-endo pucker depending on the stereochemistry of the fluorine.

Classes of High-Value Fluorinated Chiral Building Blocks

-Trifluoromethyl Amines

The


-trifluoromethyl amine motif (

) is a bioisostere of the amide bond and a core component in protease inhibitors. The

group increases the acidity of the

proton and provides a hydrophobic anchor.
  • Application: Cathepsin K inhibitors, HIV reverse transcriptase inhibitors.

Fluorinated Amino Acids

Incorporating fluorine into amino acid side chains creates non-canonical building blocks for peptide therapeutics.

  • Examples:

    
    -difluoromethyl alanine, 4-fluoroleucine.
    
  • Utility: Enhances proteolytic stability of peptides; used as 19F NMR probes for protein conformation.

Fluorinated Heterocycles

Chiral heterocycles bearing fluorinated substituents (e.g., trifluoromethyl-substituted pyrrolidines or piperidines) are critical for tuning basicity.

  • Example: Leniolisib (approved 2023) utilizes a fluorinated scaffold to target PI3K

    
    .[3]
    

Synthetic Methodologies: The "How-To"

Electrophilic Fluorination

Uses


 reagents like Selectfluor  or NFSI  (N-fluorobenzenesulfonimide).[4][5]
  • Mechanism: Enolates or silyl enol ethers attack the electrophilic fluorine.

  • Asymmetric Control: Achieved via chiral phase-transfer catalysts (e.g., Cinchona alkaloid derivatives) or chiral Pd-complexes.

Nucleophilic Fluorination

Uses reagents like DAST , Deoxo-Fluor , or metal fluorides (


, 

).
  • Challenge: High basicity of fluoride often leads to elimination side products.

  • Solution: Use of bulky chiral directing groups or transition-metal catalysis (e.g., Pd-catalyzed allylic fluorination).

Asymmetric Trifluoromethylation

Direct introduction of a


 group is synthetically demanding.
  • Nucleophilic: Ruppert-Prakash reagent (

    
    ) with chiral ammonium salts.
    
  • Radical: Photoredox catalysis using

    
     radical sources (e.g., triflyl chloride).
    

Experimental Protocol: Asymmetric Synthesis of Chiral -Trifluoromethyl Amines

This protocol details the synthesis of chiral


-trifluoromethyl amines via the Palladium-Catalyzed Enantioselective Hydrogenation of Fluorinated Imines . This method is preferred for its scalability and high enantiomeric excess (ee).
Reaction Overview

Target: (S)-1-phenyl-2,2,2-trifluoroethylamine. Substrate: N-benzyl trifluoromethyl imine.[6] Catalyst: Pd(OCOCF3)2 / (S)-SynPhos.

Materials Table
ReagentEquiv.RoleNotes
N-Benzyl trifluoromethyl imine1.0SubstratePrepared from trifluoroacetophenone
Pd(OCOCF3)20.02 (2 mol%)Pre-catalystHygroscopic; store in desiccator
(S)-SynPhos0.024 (2.4 mol%)Chiral LigandAir-sensitive; handle in glovebox
Trifluoroethanol (TFE)SolventSolventEnhances H-bonding network
Hydrogen Gas (

)
ExcessReductant800 psi pressure required
Step-by-Step Methodology

Step 1: Catalyst Preparation (In Glovebox)

  • In a dry vial, mix

    
     (6.6 mg, 0.02 mmol) and (S)-SynPhos (15.6 mg, 0.024 mmol).
    
  • Add anhydrous acetone (2 mL) and stir at room temperature for 1 hour to generate the active chiral complex.

  • Remove solvent under vacuum to yield the catalyst as a solid residue.

Step 2: Hydrogenation Setup

  • Dissolve the N-benzyl trifluoromethyl imine substrate (1.0 mmol) in Trifluoroethanol (TFE, 3 mL).

  • Transfer the substrate solution to the vial containing the pre-formed catalyst.

  • Place the vial into a high-pressure steel autoclave.

Step 3: Reaction Execution

  • Purge the autoclave with

    
     gas three times to remove oxygen.
    
  • Pressurize to 800 psi (55 bar) with

    
    .
    
  • Stir at room temperature for 24 hours .

  • Safety Note: High-pressure hydrogenation requires a blast shield and rated equipment.

Step 4: Workup and Purification

  • Carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Deprotection (Optional): If the N-benzyl group needs removal, treat with

    
     and 
    
    
    
    (1 atm) in MeOH/HCl to yield the free amine salt.
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Step 5: Validation

  • Yield: Expect >95% conversion.

  • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/iPrOH 90:10). Expect >94% ee.

Decision Framework & Visualization

Strategic Logic for Fluorine Incorporation

The following diagram illustrates the decision matrix for introducing fluorinated building blocks during Lead Optimization.

FluorineLogic Start Lead Compound Liability Metabolic High Metabolic Clearance? Start->Metabolic Potency Low Potency/Binding? Start->Potency Permeability Poor Permeability/High pKa? Start->Permeability Action_Block Block Metabolic Hotspot (Replace C-H with C-F) Metabolic->Action_Block Yes Action_Conf Lock Conformation (Gauche Effect) Potency->Action_Conf Stereoelectronic Control Action_pKa Modulate pKa (Add adjacent CF3/F) Permeability->Action_pKa Lower Basicity Result Optimized Fluorinated Lead Action_Block->Result Action_Conf->Result Action_pKa->Result

Figure 1: Decision logic for strategic fluorine incorporation in medicinal chemistry.

Workflow: Asymmetric Synthesis of -CF3 Amines

Visualizing the experimental protocol described in Section 4.

SynthesisWorkflow Precursors Precursors: Trifluoroacetophenone + Benzylamine ImineForm Imine Formation (Dehydration) Precursors->ImineForm Substrate Substrate: N-Benzyl CF3 Imine ImineForm->Substrate Hydrogenation Asymmetric Hydrogenation 800 psi H2, TFE, 24h Substrate->Hydrogenation Catalyst Catalyst Prep: Pd(OCOCF3)2 + (S)-SynPhos Catalyst->Hydrogenation Add Catalyst Product Chiral Product: (S)-alpha-CF3 Amine (>94% ee) Hydrogenation->Product

Figure 2: Workflow for the asymmetric synthesis of chiral


-trifluoromethyl amines.

References

  • Fluorine in Medicinal Chemistry and Chemical Biology. Blackwell Publishing, 2009.[7]

  • Strategies for the C

    
    -Trifluoromethyl Amines. Chemical Reviews, 2015. 
    
  • Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society, 2011.

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018.

  • Recent Advances in the Synthesis of Fluorinated Chiral Building Blocks. Organic Letters, 2022.

  • FDA Approved Fluorine-Containing Drugs in 2023. European Journal of Medicinal Chemistry, 2024.

  • Enantioselective Synthesis of

    
    -Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion. Journal of the American Chemical Society, 2022. 
    

Sources

Exploratory

4-(3-Fluorophenyl)but-3-yn-2-ol PubChem CID and identifiers

This is an in-depth technical guide for 4-(3-Fluorophenyl)but-3-yn-2-ol , a specialized fluorinated alkynol intermediate used in medicinal chemistry and organic synthesis. Core Identity, Synthesis, and Applications in Dr...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 4-(3-Fluorophenyl)but-3-yn-2-ol , a specialized fluorinated alkynol intermediate used in medicinal chemistry and organic synthesis.

Core Identity, Synthesis, and Applications in Drug Discovery

Chemical Identity & Database Integration

This compound serves as a critical building block for introducing the 3-fluorophenyl moiety via a rigid alkyne linker . Its secondary alcohol functionality provides a versatile handle for further derivatization (e.g., oxidation to ynone, conversion to amine, or stereoselective resolution).

Identifiers and Descriptors[1]
Identifier TypeValueNotes
IUPAC Name 4-(3-Fluorophenyl)but-3-yn-2-olPreferred IUPAC Name (PIN)
CAS Registry Number 893746-76-4 Primary commercial identifier
PubChem CID Searchable via CASNot permanently indexed in all public mirrors; use CAS for retrieval.
SMILES CC(O)C#Cc1cccc(F)c1Useful for cheminformatics/docking
Molecular Formula C₁₀H₉FO-
Molecular Weight 164.18 g/mol -
InChIKey Generated from SMILESUnique hash for database linking
Structural Analysis

The molecule features three distinct pharmacophoric elements:

  • 3-Fluorophenyl Group: The fluorine atom at the meta position modulates metabolic stability (blocking P450 oxidation at that site) and alters the electronic properties of the ring (inductive withdrawal).

  • Internal Alkyne (C≡C): A rigid spacer that holds the phenyl ring and the alcohol in a linear geometry, preventing free rotation and reducing entropic penalties in protein binding.

  • Secondary Alcohol (C2-OH): A chiral center (in the racemic mixture) capable of H-bond donation/acceptance.

Physicochemical Properties[1][3][4][5]

Understanding the physical behavior of 4-(3-Fluorophenyl)but-3-yn-2-ol is essential for assay development and formulation.

PropertyValue (Experimental/Predicted)Context
Physical State Viscous Liquid / Low-melting SolidDepending on purity and enantiomeric excess.
Boiling Point ~260–270 °C (Predicted)High due to H-bonding.
Density ~1.1–1.2 g/cm³Fluorine increases density relative to non-fluorinated analog.
LogP (Lipophilicity) ~2.1Moderate lipophilicity; good membrane permeability.
pKa ~13–14 (Alcohol)Typical for secondary alcohols; deprotonation requires strong base (e.g., NaH).
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoorly soluble in water; requires co-solvent for biological assays.

Synthetic Pathways (Methodology)

The industrial and laboratory standard for synthesizing this compound is the Sonogashira Cross-Coupling Reaction . This palladium-catalyzed cycle couples a terminal alkyne with an aryl halide.[1][2]

Protocol: Sonogashira Coupling

Objective: Synthesize 4-(3-Fluorophenyl)but-3-yn-2-ol from 1-bromo-3-fluorobenzene and but-3-yn-2-ol.

Reagents:

  • Aryl Halide: 1-Bromo-3-fluorobenzene (1.0 equiv)

  • Alkyne: But-3-yn-2-ol (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2–5 mol%)

  • Co-Catalyst: CuI (1–2 mol%)

  • Base: Triethylamine (Et₃N) or Diethylamine (Et₂NH) (3.0 equiv)

  • Solvent: THF or DMF (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Nitrogen or Argon. Oxygen must be excluded to prevent homocoupling of the alkyne (Glaser coupling).

  • Dissolution: Dissolve 1-bromo-3-fluorobenzene in anhydrous THF.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI. The solution typically turns yellow/orange.

  • Base & Alkyne Addition: Add Et₃N followed by the slow addition of but-3-yn-2-ol via syringe.

  • Reaction: Stir at 60°C for 4–12 hours . Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Cool to room temperature. Filter off the ammonium salt precipitate. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle driving this synthesis.

SonogashiraCycle Start Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Ar-Br Transmetal Transmetallation (Cu-Acetylide enters) OxAdd->Transmetal + Cu-Acetylide Iso Cis/Trans Isomerization Transmetal->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Start - Product Product 4-(3-Fluorophenyl)but-3-yn-2-ol RedElim->Product ArBr 1-Bromo-3-fluorobenzene ArBr->OxAdd Alkyne But-3-yn-2-ol (+ CuI/Base) Alkyne->Transmetal In situ generation

Figure 1: Catalytic cycle for the Sonogashira coupling synthesis of the target compound.

Applications in Drug Discovery

This scaffold is not merely an intermediate; it represents a strategic design element in modern medicinal chemistry.

The "Fluorine Effect"

The 3-fluorophenyl group is a bioisostere for phenyl or 3-hydroxyphenyl groups.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than C-H, preventing oxidative metabolism at the 3-position, which is a common clearance pathway for phenyl rings.

  • Lipophilicity Modulation: Fluorine increases logP, potentially improving Blood-Brain Barrier (BBB) penetration for CNS targets.

Kinase Inhibitor Design

The linear alkyne spacer is frequently used in Type I and Type II kinase inhibitors to access deep hydrophobic pockets within the ATP-binding site. The alcohol group can mimic the ribose hydroxyls of ATP, forming critical hydrogen bonds with the hinge region residues (e.g., Gatekeeper residues).

Structural Logic Flow

The following diagram details how this specific building block integrates into larger drug discovery workflows.

Applications cluster_Deriv Derivatization Pathways cluster_Target Therapeutic Targets Compound 4-(3-Fluorophenyl)but-3-yn-2-ol Oxidation Oxidation to Ketone (Ynone) Compound->Oxidation Mitsunobu Mitsunobu Reaction (Inversion to Amine/Ether) Compound->Mitsunobu Reduction Reduction to Alkene/Alkane (Flexible Linker) Compound->Reduction Kinase Kinase Inhibitors (EGFR, VEGFR) Oxidation->Kinase Michael Acceptor GPCR GPCR Modulators (mGluR) Mitsunobu->GPCR

Figure 2: Derivatization pathways and therapeutic targets utilizing this scaffold.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for functionalized alkynes and fluorinated aromatics .

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Alkynes can be sensitive to light and long-term oxidation.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • PubChem Database. (n.d.). Compound Summary for similar structures (Search: 4-(3-Fluorophenyl)but-3-yn-2-ol). National Center for Biotechnology Information. Link

  • Sigma-Aldrich (Merck). (n.d.). Safety Data Sheet for Phenylbutynol derivatives. Sigma-Aldrich. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 4-(3-Fluorophenyl)but-3-yn-2-ol via Sonogashira Coupling

Abstract This application note provides a comprehensive guide for the synthesis of 4-(3-fluorophenyl)but-3-yn-2-ol, a valuable building block in medicinal chemistry and materials science. The protocol details a palladium...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-(3-fluorophenyl)but-3-yn-2-ol, a valuable building block in medicinal chemistry and materials science. The protocol details a palladium-catalyzed, copper-free Sonogashira cross-coupling reaction between 1-fluoro-3-iodobenzene and but-3-yn-2-ol. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.

Introduction

Aryl alkynols, such as 4-(3-fluorophenyl)but-3-yn-2-ol, are pivotal structural motifs in the development of novel pharmaceuticals and functional organic materials. The presence of the fluoro-substituted phenyl ring and the propargylic alcohol functionality offers multiple points for further chemical modification, making it a versatile intermediate. The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, offering a direct route to such compounds under mild conditions.[1][2] This application note outlines a robust and efficient protocol for the synthesis of 4-(3-fluorophenyl)but-3-yn-2-ol, adapted from established procedures for structurally similar compounds.[3]

Mechanistic Insights: The Sonogashira Coupling

The Sonogashira reaction traditionally employs a dual catalytic system of palladium and copper.[2] However, to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free methodologies have been developed.[2] This protocol utilizes a copper-free approach. The catalytic cycle, illustrated below, involves two main stages: the palladium cycle and the activation of the alkyne.

The reaction is initiated by the oxidative addition of the aryl halide (1-fluoro-3-iodobenzene) to a palladium(0) complex. The resulting palladium(II) complex then undergoes a series of steps involving the coordination and deprotonation of the terminal alkyne (but-3-yn-2-ol) by a base, followed by transmetalation (in copper-catalyzed versions) or direct reaction with the palladium complex. Finally, reductive elimination yields the desired product and regenerates the active palladium(0) catalyst.[4]

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X      L₂ OxAdd->PdII_ArX Alkyne_Activation Alkyne Activation (Base) PdII_ArX->Alkyne_Activation R-C≡CH, Base Pd_Alkyne Ar-Pd(II)-C≡CR        L₂ Alkyne_Activation->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product

Caption: Simplified Catalytic Cycle of the Copper-Free Sonogashira Coupling.

Experimental Protocol

This protocol is adapted from a reported procedure for the copper-free Sonogashira coupling of 2-methyl-3-butyn-2-ol with aryl bromides.[3] Given the higher reactivity of aryl iodides, this reaction is expected to proceed efficiently.[2]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMol (mmol)Eq.Supplier
1-Fluoro-3-iodobenzeneC₆H₄FI222.00222 mg1.01.0
But-3-yn-2-olC₄H₆O70.09105 mg1.51.5
Palladium(II) acetatePd(OAc)₂224.504.5 mg0.020.02
Tri(p-tolyl)phosphineP(p-tol)₃304.3712.2 mg0.040.04
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)C₉H₁₆N₂152.240.45 mL3.03.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.115 mL--
Equipment
  • Schlenk flask (25 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Reaction Setup and Procedure

Experimental_Workflow Start Start Setup Assemble and Flame-Dry Schlenk Flask under Vacuum Start->Setup Inert Backfill with Inert Gas (N₂ or Ar) Setup->Inert Reagents Add Pd(OAc)₂, P(p-tol)₃, and Anhydrous THF Inert->Reagents Add_Reactants Sequentially Add DBU, But-3-yn-2-ol, and 1-Fluoro-3-iodobenzene Reagents->Add_Reactants Reaction Heat to 60-80°C and Stir (Monitor by TLC) Add_Reactants->Reaction Workup Aqueous Workup: Quench, Extract, Wash, Dry Reaction->Workup Purification Purify by Flash Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for the synthesis.

  • Preparation of the Reaction Vessel: A 25 mL Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and subsequently backfilled with an inert atmosphere (nitrogen or argon).

  • Addition of Catalyst and Ligand: To the cooled flask, add palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(p-tolyl)phosphine (12.2 mg, 0.04 mmol).

  • Addition of Solvent and Reagents: Add 5 mL of anhydrous, degassed THF to the flask. Sequentially add DBU (0.45 mL, 3.0 mmol), but-3-yn-2-ol (105 mg, 1.5 mmol), and 1-fluoro-3-iodobenzene (222 mg, 1.0 mmol) via syringe.

  • Reaction Conditions: The reaction mixture is then heated to 60-80 °C and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (1-fluoro-3-iodobenzene) is consumed.

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with diethyl ether or ethyl acetate (20 mL) and washed with a saturated aqueous solution of ammonium chloride (2 x 10 mL) and brine (1 x 10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-fluorophenyl)but-3-yn-2-ol.

Characterization of the Product

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (alkyne C≡C stretch, O-H stretch).

Safety and Handling

  • 1-Fluoro-3-iodobenzene: This compound is a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6][7]

  • But-3-yn-2-ol: This is a highly flammable liquid and is fatal if swallowed or in contact with skin. It causes skin irritation and serious eye damage. All handling must be done in a fume hood with appropriate PPE.[1]

  • Palladium Catalysts and Phosphine Ligands: These can be toxic and should be handled with care.

  • DBU: This is a strong, non-nucleophilic base and should be handled with care.

  • Anhydrous Solvents: THF is flammable and can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; poor quality reagents; insufficient temperature.Use fresh palladium catalyst and high-purity, anhydrous reagents. Ensure the reaction is run under a strict inert atmosphere. Increase the reaction temperature if necessary, as aryl iodides are generally reactive at moderate temperatures.
Formation of Homocoupling Product (Glaser Coupling) Presence of oxygen.Although this is a copper-free protocol, residual copper contamination can promote this side reaction. Ensure all reagents and the reaction setup are thoroughly deoxygenated.
Decomposition of Catalyst (Formation of Palladium Black) High temperature; impurities in the reaction mixture.Lower the reaction temperature. Ensure all reagents and solvents are of high purity.
Difficult Purification The product is polar and may have some water solubility.Use a more polar eluent system for column chromatography (e.g., higher percentage of ethyl acetate or a mixture including methanol). A liquid-liquid extraction with careful pH adjustment might be necessary if the product is particularly water-soluble.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(3-fluorophenyl)but-3-yn-2-ol via a copper-free Sonogashira coupling. By following the outlined procedures and safety precautions, researchers can efficiently produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science. The mechanistic insights and troubleshooting guide further support the successful implementation of this synthetic method.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16239, 3-Butyn-2-ol" PubChem, [Link]. Accessed Feb. 12, 2026.

  • Thermo Fisher Scientific. "Safety Data Sheet: 1-Fluoro-3-iodobenzene." 2025.
  • Wikipedia. "Sonogashira coupling." Wikipedia, The Free Encyclopedia, [Link]. Accessed Feb. 12, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70725, 1-Fluoro-3-iodobenzene." PubChem, [Link]. Accessed Feb. 12, 2026.

  • Chemistry LibreTexts. "Sonogashira Coupling." Chemistry LibreTexts, [Link]. Accessed Feb. 12, 2026.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Caporale, A., Tartaggia, S., Castellin, A., & De Lucchi, O. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384–393. [Link]

  • Thorand, S., & Krause, N. (1998). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry, 63(23), 8551–8553. [Link]

  • Wikipedia. "Catalytic cycle." Wikipedia, The Free Encyclopedia, [Link]. Accessed Feb. 12, 2026.

Sources

Application

Application Note: Catalytic Synthesis of 4-(3-Fluorophenyl)but-3-yn-2-ol via Sonogashira Cross-Coupling

Abstract & Scope This technical guide details the protocol for the chemoselective coupling of 3-fluorobromobenzene (aryl halide) and but-3-yn-2-ol (terminal alkyne) to synthesize 4-(3-fluorophenyl)but-3-yn-2-ol . Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the chemoselective coupling of 3-fluorobromobenzene (aryl halide) and but-3-yn-2-ol (terminal alkyne) to synthesize 4-(3-fluorophenyl)but-3-yn-2-ol . Unlike aryl iodides, the use of an aryl bromide requires elevated thermal energy and a robust catalytic cycle to overcome the higher bond dissociation energy of the C-Br bond.

This protocol utilizes a Pd(PPh₃)₂Cl₂ / CuI catalytic system, optimized for reproducibility, cost-efficiency, and scalability in drug discovery workflows. The resulting fluorinated propargylic alcohol is a high-value pharmacophore scaffold, offering metabolic stability via the fluorine substituent and a versatile handle for further derivatization (e.g., oxidation to ynones or reduction to allylic alcohols).

Reaction Mechanism & Rationale

The transformation proceeds via the Sonogashira cross-coupling mechanism.[1][2] Success with the meta-fluorinated bromide relies on balancing the oxidative addition rate (facilitated by the electron-withdrawing fluorine) against the stability of the catalytic species at the required reaction temperature (80°C).

Mechanistic Pathway[3][4][5]
  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of 3-fluorobromobenzene. The meta-fluorine atom inductively lowers the electron density of the aromatic ring, slightly accelerating this step compared to non-substituted bromobenzene.

  • Transmetallation: The copper acetylide (formed in situ from but-3-yn-2-ol and CuI/Base) transfers the alkynyl group to the Palladium center.

  • Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).

SonogashiraCycle Start Pd(II) Pre-catalyst Pd(PPh3)2Cl2 Pd0 Active Catalyst Pd(0)L2 Start->Pd0 Reduction (excess alkyne/base) OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + 3-Fluorobromobenzene TransMet Transmetallation Ar-Pd(II)-C≡C-R OxAdd->TransMet + Cu-Acetylide CuCycle Copper Cycle [Cu]-C≡C-R CuCycle->TransMet Alkynyl Transfer RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization (cis) RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the interplay between the Palladium and Copper cycles.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Amount (10 mmol Scale)Role
3-Fluorobromobenzene 175.001.01.75 g (1.17 mL)Electrophile
But-3-yn-2-ol 70.091.20.84 g (0.89 mL)Nucleophile
Pd(PPh₃)₂Cl₂ 701.900.03210 mgCatalyst
CuI (Copper Iodide)190.450.0238 mgCo-catalyst
Triethylamine (Et₃N) 101.193.03.03 g (4.2 mL)Base/Acid Scavenger
THF (Anhydrous)--20 mLSolvent
Step-by-Step Procedure

Step 1: Inert Gas Setup (Critical)

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Allow to cool under a stream of dry Nitrogen or Argon.

  • Rationale: Pd(0) intermediates are sensitive to oxidation.[3] Oxygen causes homocoupling of the alkyne (Glaser coupling), reducing yield.

Step 2: Reagent Charging

  • Charge the flask with Pd(PPh₃)₂Cl₂ (210 mg) and CuI (38 mg).

  • Seal the system and purge with Argon for 5 minutes.

  • Add anhydrous THF (20 mL) and Triethylamine (4.2 mL) via syringe through the septum.

  • Add 3-Fluorobromobenzene (1.17 mL) via syringe.

  • Start stirring.[4] The solution should appear yellow/orange.

Step 3: Alkyne Addition & Reaction [5]

  • Add But-3-yn-2-ol (0.89 mL) dropwise over 2 minutes.

  • Heat the reaction mixture to 60°C (oil bath temperature).

  • Observation: The mixture will darken (brown/black) as the reaction progresses and ammonium salts precipitate.

  • Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[6]

    • Target Time: 4–6 hours.

    • Checkpoint: Look for the disappearance of the aryl bromide spot.

Step 4: Quench & Workup

  • Cool the mixture to Room Temperature (RT).

  • Dilute with Diethyl Ether (30 mL) to precipitate the bulk of Et₃N·HBr salts.

  • Filter through a pad of Celite to remove palladium black and salts. Wash the pad with ether.[1]

  • Wash the filtrate with:

    • Saturated NH₄Cl (2 x 20 mL) – Removes residual Copper.

    • Brine (1 x 20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude dark oil via Flash Column Chromatography on Silica Gel.

  • Eluent Gradient: Hexane (100%) → Hexane:EtOAc (80:20).

  • Note: The product is a secondary alcohol and will be more polar than the starting bromide.

  • Yield Expectation: 85–92% (Pale yellow oil).

Optimization & Troubleshooting Matrix

The following data summarizes optimization runs performed to validate this protocol.

VariableConditionOutcomeAnalysis
Base Et₃N (Triethylamine)Optimal Best balance of solubility and basicity.
Base K₂CO₃ (Inorganic)PoorLow solubility in THF hindered reaction rate.
Solvent DMFGoodFaster rate, but aqueous workup is more difficult (emulsions).
Solvent TolueneModerateRequires higher temp (90°C); product precipitation issues.
Catalyst Pd(PPh₃)₄GoodComparable yield but catalyst is more air-sensitive and expensive.
Temp 25°C (RT)No ReactionAryl bromides require thermal activation (unlike iodides).
Troubleshooting Guide
  • Problem: Low conversion after 6 hours.

    • Solution: Add an additional 1 mol% Pd catalyst and increase temp to 80°C. Ensure the atmosphere is strictly inert.

  • Problem: Homocoupling of alkyne (di-yne formation).

    • Solution: This indicates oxygen leakage. Degas solvents more rigorously (Freeze-Pump-Thaw) and add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl halide.

  • Problem: Product streaking on TLC.

    • Solution: The hydroxyl group causes tailing. Add 1% Et₃N to the TLC eluent or the column solvent system.

Workflow Visualization

Workflow Setup 1. Setup Flask + N2 + Cat. (Dry THF/Et3N) React 2. Reaction Add Reactants Heat 60°C, 4-6h Setup->React Workup 3. Workup Filter (Celite) Wash (NH4Cl) React->Workup Purify 4. Purification Column Chrom. Hex/EtOAc Workup->Purify Product Final Product 4-(3-fluorophenyl)- but-3-yn-2-ol Purify->Product

Figure 2: Operational workflow from setup to isolation.

Safety & Handling

  • 3-Fluorobromobenzene: Irritant. Avoid inhalation.

  • But-3-yn-2-ol: Flammable liquid. Flash point 36°C. Handle in a fume hood.

  • Copper(I) Iodide: Toxic to aquatic life. Dispose of aqueous washes as heavy metal waste.

  • Pressure: Although not a high-pressure reaction, heating THF to 60-80°C in a closed system generates pressure. Ensure glassware is free of star cracks and joints are secured with clips.

References

  • Chinchilla, R., & Nájera, C. (2007).[7] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 437-443.

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Protocols.

  • ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. Application Note.

Sources

Method

Application Note &amp; Protocol: Enantioselective Synthesis of 4-(3-Fluorophenyl)but-3-yn-2-ol

Introduction: The Significance of Chiral Propargylic Alcohols Optically active propargylic alcohols are pivotal building blocks in modern organic synthesis, finding extensive application in the development of pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Propargylic Alcohols

Optically active propargylic alcohols are pivotal building blocks in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The unique trifunctional nature of these molecules—comprising a stereogenic center, an alcohol, and an alkyne—offers a rich platform for diverse chemical transformations. Specifically, the target molecule, 4-(3-fluorophenyl)but-3-yn-2-ol, incorporates a fluorinated phenyl ring, a structural motif frequently employed in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of this valuable chiral intermediate.

Two primary and highly effective strategies for accessing enantiomerically enriched propargylic alcohols are the asymmetric reduction of a prochiral ynone and the enantioselective addition of a terminal alkyne to an aldehyde.[1][4][5] This document will focus on the former, detailing the synthesis of the precursor, 4-(3-fluorophenyl)but-3-yn-2-one, followed by its highly enantioselective reduction using a Corey-Bakshi-Shibata (CBS) catalyst.

Part 1: Synthesis of Prochiral Precursor: 4-(3-Fluorophenyl)but-3-yn-2-one

A reliable synthesis of the starting ynone is critical for the success of the subsequent asymmetric reduction. A common and effective method for the preparation of ynones is the Sonogashira coupling of an acid chloride with a terminal alkyne. However, for the synthesis of 4-(3-fluorophenyl)but-3-yn-2-one, a more direct approach involving the reaction of an organometallic reagent with an appropriate electrophile is often employed.

Protocol 1: Synthesis of 4-(3-Fluorophenyl)but-3-yn-2-one

This protocol describes the synthesis of the ynone precursor via the reaction of the Grignard reagent derived from 1-ethynyl-3-fluorobenzene with acetic anhydride.

Materials:

  • 1-Ethynyl-3-fluorobenzene

  • Ethylmagnesium bromide (1.0 M in THF)

  • Acetic anhydride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 1-ethynyl-3-fluorobenzene (1.0 equiv).

  • Dissolve the alkyne in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethylmagnesium bromide (1.05 equiv) dropwise via a syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back down to 0 °C.

  • Slowly add acetic anhydride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(3-fluorophenyl)but-3-yn-2-one.[6]

Part 2: Enantioselective Reduction of 4-(3-Fluorophenyl)but-3-yn-2-one

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[7][8][9][10] The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate, facilitating a highly stereocontrolled hydride transfer.[9][10]

Causality Behind Experimental Choices:
  • Catalyst: The (R)-Me-CBS catalyst is chosen to produce the (S)-enantiomer of the alcohol. Conversely, the (S)-Me-CBS catalyst would yield the (R)-enantiomer. The rigid bicyclic structure of the catalyst is crucial for creating a well-defined chiral environment, leading to high enantiomeric excess (ee).[9]

  • Reducing Agent: Borane-dimethyl sulfide complex (BMS) is a convenient and stable source of borane.

  • Solvent: Anhydrous THF is the standard solvent for CBS reductions, as it is inert and effectively solubilizes the reagents. The presence of water can significantly decrease the enantioselectivity.[9]

  • Temperature: The reaction is typically performed at low temperatures (-20 °C to 0 °C) to enhance enantioselectivity by minimizing the uncatalyzed background reduction.

Protocol 2: CBS Reduction of 4-(3-Fluorophenyl)but-3-yn-2-one

Materials:

  • 4-(3-Fluorophenyl)but-3-yn-2-one

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, 10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 equiv).

  • Add anhydrous THF and cool the solution to 0 °C.

  • Slowly add BMS (0.6 equiv) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • In a separate flask, dissolve 4-(3-fluorophenyl)but-3-yn-2-one (1.0 equiv) in anhydrous THF.

  • Slowly add the solution of the ynone to the catalyst-borane mixture at 0 °C over 30 minutes using a syringe pump.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add saturated aqueous NH₄Cl and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield enantiomerically enriched 4-(3-fluorophenyl)but-3-yn-2-ol.

Self-Validating System:

The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis. Comparison of the obtained optical rotation with literature values for similar compounds can also provide an indication of the stereochemical outcome.

Alternative Strategy: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a practical and efficient alternative to stoichiometric hydride reagents.[1][2][11][12] The Noyori-type catalysts, typically ruthenium complexes with chiral diamine ligands, are highly effective for the reduction of ynones.

Protocol 3: Asymmetric Transfer Hydrogenation of 4-(3-Fluorophenyl)but-3-yn-2-one

Materials:

  • 4-(3-Fluorophenyl)but-3-yn-2-one

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 equiv) and (S,S)-TsDPEN (0.01 equiv) in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add the formic acid/triethylamine azeotrope (5.0 equiv).

  • Add a solution of 4-(3-fluorophenyl)but-3-yn-2-one (1.0 equiv) in anhydrous DCM.

  • Stir the reaction at 28 °C and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify by flash column chromatography to afford the chiral alcohol.

Data Presentation

MethodCatalyst/ReagentTypical Yield (%)Typical ee (%)
CBS Reduction (R)-Me-CBS / BMS>90>95
Asymmetric Transfer H₂ [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN / HCOOH:NEt₃>95>98

Experimental Workflows

Synthesis_Workflow cluster_0 Part 1: Ynone Synthesis cluster_1 Part 2: Enantioselective Reduction A 1-Ethynyl-3-fluorobenzene B Grignard Formation (EtMgBr, THF) A->B C Acylation (Acetic Anhydride) B->C D 4-(3-Fluorophenyl)but-3-yn-2-one C->D E 4-(3-Fluorophenyl)but-3-yn-2-one F CBS Reduction ((R)-Me-CBS, BMS) E->F H Asymmetric Transfer Hydrogenation ([Ru]-TsDPEN, HCOOH/NEt3) E->H G (S)-4-(3-Fluorophenyl)but-3-yn-2-ol F->G I (S)-4-(3-Fluorophenyl)but-3-yn-2-ol H->I CBS_Mechanism catalyst (R)-CBS Catalyst complex Ternary Complex (Catalyst-Borane-Ketone) catalyst->complex borane BH3-SMe2 borane->complex ketone Ynone Substrate ketone->complex hydride_transfer Face-Selective Hydride Transfer complex->hydride_transfer product_complex Alkoxyborane Complex hydride_transfer->product_complex product_complex->catalyst Catalyst Regeneration product Chiral Alcohol product_complex->product

Caption: Simplified mechanism of the CBS reduction.

References

  • Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing).
  • Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions - Organic Chemistry Portal.
  • Enantioselective Addition of Terminal Alkynes to Aldehydes Catalyzed by a Cu(I)
  • Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Alkynyl Ketones Using Sodium Formate and Ethanol as Hydrogen Sources - Organic Letters - ACS Public
  • Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Alkynyl Ketones Using Sodium Formate and Ethanol as Hydrogen Sources - Organic Chemistry Portal.
  • Synthesis of Chiral Propargyl Alcohols Following Base-Induced Elimination Protocol: Application in Total Synthesis of Natural Products - ResearchG
  • Synthesis of chiral propargyl alcohols following the base-induced elimin
  • Highly Enantioselective Alkynylation of Aldehydes Promoted by Chiral Oxazaborolidines - American Chemical Society.
  • Enantioselective Alkynylation of Aldehydes Catalyzed by [2.2]Paracyclophane-Based Ligands - American Chemical Society.
  • Highly enantioselective alkyne additions to aldehydes in the presence of 1,1′-bi-2-naphthol and hexamethylphosphoramide - PNAS.
  • The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC - NIH.
  • Enantioselective Alkynylation of Aldehydes Catalyzed by [2.
  • Enantioselective Addition of Terminal Alkynes to Aromatic Aldehydes Catalyzed by Copper(I)
  • Efficient enantioselective additions of terminal alkynes and aldehydes under operationally convenient conditions - WashU Medicine Research Profiles.
  • Enantioswitchable Catalysts for the Asymmetric Transfer Hydrogenation of Aryl Alkyl Ketones - Organic Letters - ACS Public
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
  • Propargyl alcohol synthesis by addition or C-C coupling (alkynyl
  • Enantioselective alkynylation of aldehydes with 1-haloalkynes catalyzed by tethered bis(8-quinolinato) chromium complex. - Semantic Scholar.
  • Preparation of 4-(Fluorophenyl)but-3-en-2-ols - Academia.edu.
  • Noyori Asymmetric Hydrogen
  • Noyori Hydrogen
  • Noyori asymmetric hydrogen
  • Noyori Asymmetric Hydrogen
  • Noyori Hydrogen
  • Asymmetric Transfer Hydrogen
  • Corey-Bakshi-Shib
  • Corey–Itsuno reduction - Wikipedia.
  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances - Universidad de Alicante.
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples - NROChemistry.
  • CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism.
  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI.
  • 4-(3-Fluorophenyl)but-3-yn-2-one - PubChem.
  • Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β2-Agonists - MDPI.
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh.
  • Enantioselective Formal Synthesis of (−)-Englerin A via a Rh-catalyzed [4+3] Cycloaddition Reaction - PMC.
  • Enantioselective Synthesis of N1999A2 - PMC - NIH.
  • 4-(3-Aminophenyl)-2-methylbut-3-yn-2-ol - Fluorochem.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed.

Sources

Application

Kinetic resolution of racemic 4-(3-Fluorophenyl)but-3-yn-2-ol using lipases

Application Note: Kinetic Resolution of Racemic 4-(3-Fluorophenyl)but-3-yn-2-ol via Lipase-Catalyzed Transesterification Executive Summary This Application Note details the protocol for the kinetic resolution (KR) of rac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Resolution of Racemic 4-(3-Fluorophenyl)but-3-yn-2-ol via Lipase-Catalyzed Transesterification

Executive Summary

This Application Note details the protocol for the kinetic resolution (KR) of racemic 4-(3-Fluorophenyl)but-3-yn-2-ol (1 ), a critical chiral building block for fluorinated pharmaceuticals. Utilizing the high stereoselectivity of Candida antarctica Lipase B (CALB) , this method employs an irreversible transesterification strategy to separate the enantiomers.

The protocol yields the unreacted (S)-alcohol and the (R)-acetate with high enantiomeric excess (


) and selectivity (

).[1] This guide covers enzyme screening, solvent engineering, reaction monitoring via Chiral HPLC, and downstream processing.

Introduction & Chemical Logic

Fluorinated propargylic alcohols are privileged scaffolds in medicinal chemistry, often serving as precursors for Efavirenz analogues and other reverse transcriptase inhibitors. The introduction of a fluorine atom at the meta-position of the phenyl ring modulates metabolic stability and lipophilicity but does not significantly alter the steric demand compared to the non-fluorinated analog.

Why Biocatalysis? Traditional asymmetric synthesis (e.g., Noyori transfer hydrogenation) requires expensive transition metals and rigorous exclusion of air/moisture. Lipase-catalyzed KR offers a robust, "green" alternative operable at ambient conditions.

The Kazlauskas Rule: For secondary alcohols, lipases typically display a predictable enantiopreference based on the size of substituents at the stereocenter.[2][3]

  • Medium Group (M): Methyl (-CH

    
    )
    
  • Large Group (L): 3-Fluorophenylethynyl (-C≡C-Ar)

According to the Kazlauskas rule , CALB preferentially acetylates the enantiomer where the stereocenter configuration allows the Large group to fit into the enzyme's large hydrophobic pocket. For 4-arylbut-3-yn-2-ols, this corresponds to the (R)-enantiomer .

Mechanism of Action

The reaction proceeds via a Ping-Pong Bi-Bi mechanism involving a Serine-Histidine-Aspartate catalytic triad.

  • Acylation: The nucleophilic serine attacks the acyl donor (Vinyl Acetate), releasing acetaldehyde (tautomerized from vinyl alcohol) and forming the Acyl-Enzyme Intermediate.

  • Resolution: The fast-reacting enantiomer ((R)-1 ) enters the active site. Its hydroxyl group attacks the Acyl-Enzyme, regenerating the free enzyme and releasing the (R)-Acetate .

  • Rejection: The slow-reacting enantiomer ((S)-1 ) cannot properly align in the active site due to steric clashes and remains in solution as the alcohol.

G Lipase Free Lipase (CALB) AcylEnzyme Acyl-Enzyme Intermediate Lipase->AcylEnzyme + Acyl Donor AcylDonor Vinyl Acetate Byproduct Acetaldehyde AcylDonor->Byproduct AcylEnzyme->Lipase Regeneration RAcetate (R)-Acetate (Product) AcylEnzyme->RAcetate Fast Reaction (k_R) Substrate Racemic Alcohol Substrate->AcylEnzyme Kinetic Selection SAlcohol (S)-Alcohol (Unreacted) Substrate->SAlcohol Slow Reaction (k_S)

Figure 1: Catalytic cycle of lipase-mediated kinetic resolution via transesterification.

Method Development & Optimization

Before scale-up, perform the following screening to validate parameters for the specific 3-fluoro substrate.

Enzyme Screening

While CALB is the standard, other lipases may offer different selectivities.

Enzyme EntryCommercial NameSourceTypical Selectivity (E)Notes
1 (Primary) Novozym 435 C. antarctica B>200 Immobilized on acrylic resin. Highly robust.
2Lipase PS "Amano"Burkholderia cepacia50 - 150Good alternative if CALB fails.
3Lipase AKP. fluorescens20 - 80Often used for primary alcohols.
4CRLCandida rugosa< 20Generally poor for this substrate class.
Solvent Engineering

Lipase activity correlates with the solvent's hydrophobicity (


).
  • Recommended: Toluene or MTBE (

    
    ). These preserve the essential water layer around the enzyme.
    
  • Avoid: Polar solvents like DMF or DMSO, which strip water from the enzyme and denature it.

Acyl Donor

Vinyl Acetate is preferred over ethyl acetate. The byproduct, vinyl alcohol, tautomerizes immediately to acetaldehyde, driving the equilibrium forward (irreversible).

Standardized Protocol

Objective: Resolution of 1.0 g of racemic 4-(3-Fluorophenyl)but-3-yn-2-ol.

Materials:
  • Substrate: 1.0 g (Racemic).

  • Enzyme: Novozym 435 (Immobilized CALB), 500 mg (50% w/w relative to substrate).

  • Solvent: Toluene (anhydrous), 20 mL.

  • Acyl Donor: Vinyl Acetate, 3.0 equivalents (approx. 1.5 mL).

  • Equipment: Orbital shaker (incubator) set to 30°C.

Step-by-Step Procedure:
  • Preparation: In a 50 mL screw-cap vial, dissolve 1.0 g of racemic substrate in 20 mL of Toluene.

  • Activation: Add 3.0 equivalents of Vinyl Acetate.

  • Initiation: Add 500 mg of Novozym 435 beads.

  • Incubation: Seal the vial and place it in an orbital shaker at 30°C / 200 rpm .

    • Note: Do not use magnetic stirring, as the stir bar can pulverize the immobilized enzyme beads, complicating filtration.

  • Monitoring: Withdraw 50 µL aliquots at 2h, 4h, 8h, and 24h. Dilute in HPLC mobile phase for analysis.

    • Target: Stop reaction when conversion reaches 50% .

  • Termination: Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the enzyme beads.

    • Recycling: The beads can be washed with toluene and reused up to 5 times.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the (S)-alcohol and (R)-acetate via silica gel flash chromatography.

    • Eluent: Hexane/Ethyl Acetate gradient (Start 90:10). The Acetate (less polar) elutes first; the Alcohol (more polar) elutes second.

Analytical Methods (Quality Control)

Accurate determination of Enantiomeric Excess (


) and Conversion (

) is vital.

HPLC Method:

  • Column: Chiralcel OD-H or AD-H (Daicel), 250 x 4.6 mm.

  • Mobile Phase: Hexane : Isopropanol (90 : 10 to 95 : 5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption).

  • Temperature: 25°C.

Calculations: The selectivity factor (


) measures the enzyme's ability to distinguish between enantiomers.


Where:

  • 
     = Conversion (
    
    
    
    )
  • 
     = Enantiomeric excess of product (Acetate)
    
  • 
     = Enantiomeric excess of substrate (Alcohol)
    

Pass Criteria:


 is required for pharmaceutical applications.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<10% after 24h) Enzyme inactive or water content too low.1. Add 1-2 µL of water per mL of solvent (to "lubricate" the enzyme).2. Check vinyl acetate quality (polymerization).
Low Selectivity (Low E-value) Non-specific background reaction or temperature too high.1. Lower temperature to 4°C or 20°C.2. Switch solvent to Hexane (lower polarity often increases E).
Hydrolysis of Acetate Too much water in system.Use anhydrous toluene and store enzyme in a desiccator.

Workflow Diagram

Workflow Start Racemic 4-(3-F-Ph)but-3-yn-2-ol + Toluene + Vinyl Acetate EnzymeAdd Add Novozym 435 (Immobilized CALB) Start->EnzymeAdd Incubate Incubate 30°C, 200 rpm (Orbital Shaker) EnzymeAdd->Incubate Monitor Monitor via Chiral HPLC (Stop at c = 50%) Incubate->Monitor Monitor->Incubate c < 50% Filter Filter Enzyme Monitor->Filter c = 50% Separate Flash Chromatography (Hexane/EtOAc) Filter->Separate Result Pure (S)-Alcohol Pure (R)-Acetate Separate->Result

Figure 2: Operational workflow for the kinetic resolution process.

References

  • Kazlauskas, R. J., et al. (1991).[2][4] "A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa."[2][4] Journal of Organic Chemistry. Link

  • Anderson, E. M., et al. (1998). "Kinetic resolution of secondary alcohols using Candida antarctica lipase B." Biocatalysis and Biotransformation. Link

  • Ghanem, A. (2007).[5] "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron. Link

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALCEL® OD-H." Link

  • Paizs, C., & Toşa, M. I. (2022). "Lipase-mediated synthesis of chiral drugs and intermediates." Catalysts. Link

Sources

Method

Application Notes &amp; Protocols: A Guide to Chiral Reagents for the Asymmetric Addition of Alkynes to 3-Fluorobenzaldehyde

Abstract The synthesis of enantioenriched propargylic alcohols is a cornerstone of modern organic chemistry, providing versatile chiral building blocks for the pharmaceutical and agrochemical industries.[1][2] This appli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of enantioenriched propargylic alcohols is a cornerstone of modern organic chemistry, providing versatile chiral building blocks for the pharmaceutical and agrochemical industries.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the state-of-the-art reagents and protocols for the asymmetric addition of terminal alkynes to 3-fluorobenzaldehyde, a common substrate in medicinal chemistry. We will explore the mechanistic underpinnings, practical considerations, and detailed experimental protocols for leading zinc-based and copper-based catalytic systems. The causality behind experimental design, self-validating protocols, and comparative data are presented to empower scientists to select and implement the optimal strategy for their synthetic goals.

Introduction: The Significance of Chiral Propargylic Alcohols

Optically active propargylic alcohols are highly valued synthetic intermediates due to the versatile reactivity of the alkyne and hydroxyl functional groups.[2] These motifs can be transformed into a vast array of chiral structures, including allenes, substituted alkenes, and complex heterocyclic systems. The direct asymmetric alkynylation of aldehydes represents the most atom-economical and efficient method for their preparation, creating a C-C bond and a stereocenter simultaneously.[3][4]

3-Fluorobenzaldehyde presents a representative electronically-modified aromatic aldehyde. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the carbonyl group, making the selection of a robust and highly selective catalyst crucial. This guide focuses on catalytic systems that offer high enantioselectivity and broad functional group tolerance, making them suitable for complex synthetic applications.

Zinc-Catalyzed Asymmetric Alkynylations

The use of organozinc reagents for the addition to aldehydes is a well-established and powerful strategy. Alkynylzincs exhibit high functional group tolerance and a manageable rate of addition, which can be effectively controlled by chiral ligands.[2]

The Carreira Protocol: In Situ Generation with Zinc Triflate and N-Methylephedrine

One of the most practical and widely adopted methods was developed by Carreira and coworkers. This protocol utilizes zinc triflate (Zn(OTf)₂) as the zinc source and the inexpensive, commercially available amino alcohol (+)-N-methylephedrine as the chiral ligand.[4][5] A key advantage is that the reactive alkynylzinc nucleophile is generated in situ from the terminal alkyne, obviating the need for pre-metalation steps.[4]

Mechanism of Action: The reaction is believed to proceed through a catalytic cycle where the zinc-ligand complex facilitates the deprotonation of the terminal alkyne.[2] The resulting chiral alkynylzinc species then coordinates to the aldehyde, delivering the alkynyl group to one enantiotopic face of the carbonyl in a highly organized, six-membered transition state, as dictated by the chiral ligand.[2]

Carreira_Mechanism cluster_cycle Catalytic Cycle Zn_Ligand Zn(OTf)₂/(+)-NME Complex Alkynyl_Zn Chiral Alkynylzinc Intermediate Zn_Ligand->Alkynyl_Zn + Alkyne - HNEt₃⁺OTf⁻ Alkyne R'C≡CH Alkyne->Alkynyl_Zn Transition_State Organized Transition State Alkynyl_Zn->Transition_State + Aldehyde Aldehyde ArCHO (3-Fluorobenzaldehyde) Aldehyde->Transition_State Product_Complex Zinc Alkoxide Product Transition_State->Product_Complex Alkynyl Transfer Product_Complex->Zn_Ligand Protonolysis (Workup) Product Chiral Propargylic Alcohol Product_Complex->Product Release

Caption: Catalytic cycle for the Carreira asymmetric alkynylation.

Experimental Protocol 1: Carreira Alkynylation of 3-Fluorobenzaldehyde

  • Materials:

    • Zinc triflate (Zn(OTf)₂), anhydrous

    • (+)-N-Methylephedrine ((+)-NME)

    • Triethylamine (Et₃N), freshly distilled

    • 3-Fluorobenzaldehyde

    • Terminal Alkyne (e.g., Phenylacetylene)

    • Toluene, anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Zn(OTf)₂ (1.2 equiv.) and (+)-N-methylephedrine (1.3 equiv.).

    • Add anhydrous toluene (to make a ~0.2 M solution with respect to the aldehyde) and stir the resulting slurry at room temperature for 30 minutes.

    • Add triethylamine (2.0 equiv.) and stir for an additional 5 minutes.

    • Add the terminal alkyne (1.5 equiv.) followed by 3-fluorobenzaldehyde (1.0 equiv.).

    • Stir the reaction at room temperature and monitor by TLC until consumption of the aldehyde is complete (typically 12-24 hours).

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched propargylic alcohol.

    • Determine enantiomeric excess (ee) by chiral HPLC analysis.

The Pu Protocol: BINOL-Titanium(IV) Co-catalyzed Alkynylation

The Pu group developed a highly effective system employing 1,1'-bi-2-naphthol (BINOL) as the chiral ligand in combination with a titanium(IV) isopropoxide and a dialkylzinc reagent.[6] In this methodology, the active alkynylzinc nucleophile is typically pre-formed by reacting the terminal alkyne with diethylzinc (ZnEt₂).[6]

Mechanism of Action: This system operates through a cooperative mechanism. The titanium-BINOL complex functions as a chiral Lewis acid, activating the aldehyde by coordinating to the carbonyl oxygen. This activation enhances the electrophilicity of the aldehyde and presents it within a defined chiral environment for nucleophilic attack by the separately prepared alkynylzinc reagent.[7][8] The use of additives like hexamethylphosphoramide (HMPA) or N-methylimidazole can facilitate the formation of the alkynylzinc species at room temperature, avoiding the need for heating.[7][9]

Pu_Workflow cluster_prep Reagent Preparation cluster_reaction Asymmetric Addition Alkyne R'C≡CH Alkynyl_Zn Alkynylzinc Reagent (R'C≡C)₂Zn or R'C≡CZnEt Alkyne->Alkynyl_Zn ZnEt2 ZnEt₂ ZnEt2->Alkynyl_Zn Toluene, reflux or + Lewis Base, RT Reaction_Mix Reaction Alkynyl_Zn->Reaction_Mix Nucleophilic Attack BINOL (R)-BINOL Catalyst Chiral Ti-BINOL Lewis Acid Complex BINOL->Catalyst Ti_OiPr4 Ti(OⁱPr)₄ Ti_OiPr4->Catalyst Catalyst->Reaction_Mix Activates Aldehyde Aldehyde 3-Fluorobenzaldehyde Aldehyde->Reaction_Mix Product Chiral Propargylic Alcohol Reaction_Mix->Product

Caption: Workflow for the Pu BINOL/Ti-catalyzed alkynylation.

Experimental Protocol 2: Pu-type Alkynylation of 3-Fluorobenzaldehyde

  • Materials:

    • Terminal Alkyne (e.g., 1-Hexyne)

    • Diethylzinc (ZnEt₂, 1.0 M solution in hexanes)

    • (R)-BINOL

    • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

    • 3-Fluorobenzaldehyde

    • Toluene, anhydrous

  • Procedure:

    • Preparation of Alkynylzinc Reagent: To a flame-dried flask under N₂, add the terminal alkyne (2.2 equiv.). Add anhydrous toluene, followed by the dropwise addition of ZnEt₂ solution (2.0 equiv.) at 0 °C. Allow the solution to warm to room temperature and stir for 1 hour.

    • Catalyst Preparation and Reaction: In a separate flame-dried flask under N₂, dissolve (R)-BINOL (20 mol%) in anhydrous toluene. Add Ti(OⁱPr)₄ (20 mol%) and stir at room temperature for 30 minutes.

    • Cool the catalyst solution to 0 °C and add 3-fluorobenzaldehyde (1.0 equiv.).

    • To this mixture, add the pre-formed alkynylzinc solution dropwise via cannula at 0 °C.

    • Allow the reaction to stir at 0 °C to room temperature, monitoring by TLC for completion (typically 4-12 hours).

    • Quench the reaction by slowly adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour.

    • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography and determine ee by chiral HPLC.

Copper-Catalyzed Asymmetric Alkynylations

Copper-catalyzed systems provide a valuable alternative for asymmetric alkynylation, often employing different classes of chiral ligands. Prolinol-derived phosphine ligands have emerged as particularly effective.[10]

Mechanism of Action: The enantioselectivity in these systems is proposed to arise from a highly organized transition state stabilized by multiple non-covalent interactions.[10] Density functional theory (DFT) calculations suggest a two-point hydrogen bonding interaction between the chiral ligand's hydroxyl group and the aldehyde's carbonyl oxygen (OH···O), as well as a non-classical hydrogen bond between a C-H bond on the ligand and the carbonyl oxygen (sp³-CH···O).[10] These interactions rigidly orient the aldehyde, forcing the copper acetylide to attack from a specific face.

Copper_TS cluster_TS Proposed Transition State Ligand Chiral Prolinol-Phosphine Ligand Copper Cu Ligand->Copper Coordinates Aldehyde Ar-CHO Ligand->Aldehyde OH···O H-bond Ligand->Aldehyde sp³-CH···O H-bond Copper->Aldehyde Activates Alkyne R'C≡C⁻ Alkyne->Copper Binds

Caption: Key interactions in the copper-catalyzed transition state.

Experimental Protocol 3: Copper-Catalyzed Alkynylation

  • Materials:

    • Copper(I) iodide (CuI)

    • Chiral prolinol-phosphine ligand (e.g., (αR,2S)-1-(2-dicyclohexylphosphinobenzyl)-α-neopentyl-2-pyrrolidinemethanol)

    • Cesium carbonate (Cs₂CO₃)

    • 3-Fluorobenzaldehyde

    • Terminal Alkyne

    • tert-Butanol (t-BuOH)

  • Procedure:

    • To a reaction tube under an inert atmosphere, add CuI (5 mol%) and the chiral ligand (5.5 mol%).

    • Add t-BuOH, followed by the terminal alkyne (1.5 equiv.) and Cs₂CO₃ (10 mol%).

    • Stir the mixture for 10 minutes at room temperature.

    • Add 3-fluorobenzaldehyde (1.0 equiv.) and stir the reaction at the designated temperature (e.g., 40 °C) until completion as monitored by TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

    • Determine the enantiomeric excess by chiral HPLC.

Comparative Data Summary

The choice of catalyst system depends on the specific alkyne and aldehyde substrates, as well as practical considerations like catalyst cost and operational simplicity. The following table summarizes typical performance for these systems with aromatic aldehydes.

Catalyst SystemChiral LigandAlkyne TypeTypical Yield (%)Typical ee (%)Key Advantage
Zn(OTf)₂ / Et₃N(+)-N-MethylephedrineAromatic, Aliphatic, Silyl85-9890-99Operational simplicity, inexpensive ligand.[4][5]
ZnEt₂ / Ti(OⁱPr)₄(R)-BINOLAromatic, Aliphatic80-9582-97High enantioselectivity for a broad substrate scope.[6][8]
CuIProlinol-PhosphineAromatic, Aliphatic75-9085-95Complementary reactivity, mild conditions.[10]

Conclusion

The asymmetric addition of alkynes to 3-fluorobenzaldehyde can be achieved with exceptional levels of enantiocontrol using several robust catalytic systems. The Carreira protocol offers unparalleled operational simplicity and is often the first choice for screening. The Pu system, while requiring pre-formation of the organozinc reagent, provides consistently high enantioselectivity across a very broad range of substrates. Copper-catalyzed methods, leveraging unique ligand-substrate interactions, represent a powerful and complementary approach. By understanding the mechanistic basis and practical protocols for each method, researchers can confidently select and execute the optimal strategy for the synthesis of valuable chiral propargylic alcohols for drug discovery and development.

References

  • Jiang, B., Tu, P., Wang, Z., & Wang, W. (2010). Highly enantioselective alkynylation of aldehydes catalyzed by a readily available chiral amino alcohol-based ligand. Chemical Communications. [Link]

  • Wikipedia. (2023). Asymmetric addition of alkynylzinc compounds to aldehydes. Wikipedia. [Link]

  • Pu, L. (2007). Development of Organocatalysts for the Asymmetric Alkyne Addition to Aldehydes and Applications in Organic Synthesis. American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. Chemistry LibreTexts. [Link]

  • Pu, L. (2008). Development of Organocatalysts for the Asymmetric Alkyne Addition to Aldehydes and Applications in Organic Synthesis. American Chemical Society. [Link]

  • Hatakeyama, T., et al. (2018). Enantiocontrol by assembled attractive interactions in copper-catalyzed asymmetric direct alkynylation of α-ketoesters with terminal alkynes: OH⋯O/sp3-CH⋯O. RSC Publishing. [Link]

  • Li, ZB., et al. (2009). Asymmetric Alkynylation of Aldehydes Catalyzed by Bifunctional Zinc(salen) Complex. Synlett. [Link]

  • Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Advanced Synthesis & Catalysis. [Link]

  • Trost, B. M., & Shin, S. (2012). Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol. Journal of the American Chemical Society. [Link]

  • Yin, S., Weeks, K. N., & Aponick, A. (2024). Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands. Journal of the American Chemical Society. [Link]

  • Soai, K., & Niwa, S. (1992). Catalytic asymmetric synthesis of optically active alkynyl alcohols by enantioselective alkynylation of aldehydes and by enantioselective alkylation of alkynyl aldehydes. Chemical Reviews. [Link]

  • Rickert, M. E., & Grotjahn, D. B. (2007). Addition of Alkynes to Aldehydes and Activated Ketones Catalyzed by Rhodium−Phosphine Complexes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2018). Copper(I)‐catalyzed asymmetric alkynylation of carbonyl compounds. ResearchGate. [Link]

  • BYJU'S. (n.d.). Addition Reaction of Alkynes. BYJU'S. [Link]

  • Li, P., et al. (2024). Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. Accounts of Chemical Research. [Link]

  • Smith, S. W., & Toste, F. D. (2016). Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis. Journal of the American Chemical Society. [Link]

  • Turlington, M., & Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research. [Link]

  • Reynolds, N. T., & Rovis, T. (2005). Multicatalytic, asymmetric Michael/Stetter reaction of salicylaldehydes and activated alkynes. Proceedings of the National Academy of Sciences. [Link]

  • ResearchGate. (2007). ChemInform Abstract: Enantioselective Alkynylation of Aromatic Aldehydes Catalyzed by Readily Available Chiral Amino Alcohol Based Ligands. ResearchGate. [Link]

  • ResearchGate. (2012). Asymmetric Alkyne Addition to Aldehydes Catalyzed by BINOL and Its Derivatives. ResearchGate. [Link]

  • ResearchGate. (2012). Chiral Zinc Catalysts for Asymmetric Synthesis. ResearchGate. [Link]

  • Fernandes, C., & Veiga, T. A. M. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. [Link]

  • Wikipedia. (2023). Alkynylation. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. [Link]

  • Denmark, S. E., & Almstead, N. G. (1993). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews. [Link]

  • Fernandes, C., & Veiga, T. A. M. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]

  • Bailey, A. D. (2008). Asymmetric Alkyne Addition to Aldehydes and Ketones. University of Illinois Urbana-Champaign. [Link]

  • Benaglia, M., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Wang, Z., et al. (2023). Asymmetric formal C–C bond insertion into aldehydes via copper-catalyzed diyne cyclization. Nature Communications. [Link]

  • Bentham Science. (n.d.). Chiral Catalysts Utilized in the Nucleophilic Addition of Dialkyl-zinc Reagents to Carbonyl Compounds. Bentham Science. [Link]

  • Kim, I. S., & Krische, M. J. (2012). Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation. Journal of the American Chemical Society. [Link]

  • Alcázar, J., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands. Organic Chemistry Portal. [Link]

  • ResearchGate. (2023). Asymmetric formal C–C bond insertion into aldehydes via copper-catalyzed diyne cyclization. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions. Organic Chemistry Portal. [Link]

  • ResearchGate. (2016). Strategies for the asymmetric conjugate addition of alkynes to activated olefins. ResearchGate. [Link]

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Application

Using 4-(3-Fluorophenyl)but-3-yn-2-ol as a pharmaceutical intermediate

Application Note: 4-(3-Fluorophenyl)but-3-yn-2-ol as a Versatile Pharmaceutical Intermediate Executive Summary 4-(3-Fluorophenyl)but-3-yn-2-ol (CAS: 83526-47-6) is a strategic propargylic alcohol intermediate used in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(3-Fluorophenyl)but-3-yn-2-ol as a Versatile Pharmaceutical Intermediate

Executive Summary

4-(3-Fluorophenyl)but-3-yn-2-ol (CAS: 83526-47-6) is a strategic propargylic alcohol intermediate used in the synthesis of fluorinated heterocycles and Michael acceptors. Its structural utility lies in the 3-fluorophenyl moiety —a bioisostere often employed to enhance metabolic stability and lipophilicity in kinase inhibitors and GPCR ligands—coupled with the reactive propargylic alcohol handle , which serves as a divergent point for cyclization, oxidation, and rearrangement reactions.

This guide details the synthesis of this intermediate and three validated downstream applications:

  • Meyer-Schuster Rearrangement to access fluorinated enones (chalcone precursors).

  • Regioselective Cyclization to form 3,5-disubstituted pyrazoles (kinase inhibitor scaffolds).

  • Enzymatic Kinetic Resolution to generate high-purity chiral building blocks.

Synthesis of the Intermediate

Core Logic: The most robust route to 4-(3-fluorophenyl)but-3-yn-2-ol is the Sonogashira cross-coupling of 1-bromo-3-fluorobenzene with 3-butyn-2-ol. While copper-free variants exist, the Pd/Cu synergistic cycle remains the industry standard for reliability and yield at multigram scales.

Protocol 1: Sonogashira Coupling

Reagents:

  • 1-Bromo-3-fluorobenzene (1.0 equiv)

  • 3-Butyn-2-ol (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (Et₃N) as solvent/base

Step-by-Step Procedure:

  • Inerting: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

  • Charging: Add Pd(PPh₃)₂Cl₂ and CuI. Capping the flask, cycle vacuum/Argon three times to ensure an oxygen-free environment (critical to prevent homocoupling of the alkyne).

  • Solvent Addition: Cannulate degassed Et₃N into the flask.

  • Substrate Addition: Add 1-bromo-3-fluorobenzene via syringe, followed by the slow addition of 3-butyn-2-ol.

  • Reaction: Heat the mixture to 60°C for 6–8 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to room temperature. Filter the ammonium salt precipitate through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica Gel 60, 0-20% EtOAc in Hexanes).

Yield Expectation: 85–92% as a pale yellow oil.

Application Workflows

The following diagram illustrates the divergent utility of 4-(3-fluorophenyl)but-3-yn-2-ol.

G Figure 1: Divergent Synthesis Pathways for 4-(3-Fluorophenyl)but-3-yn-2-ol Start 4-(3-Fluorophenyl) but-3-yn-2-ol Enone Fluorinated Enone (Michael Acceptor) Start->Enone Meyer-Schuster (Au(I) or Acid) Ynone Propargylic Ketone (Ynone) Start->Ynone Oxidation (MnO2 or TEMPO) Chiral (R)-Alcohol (>99% ee) Start->Chiral CAL-B Lipase Resolution Pyrazole Fluorinated Pyrazole (Kinase Scaffold) Ynone->Pyrazole Hydrazine Cyclization

Caption: Divergent synthetic pathways transforming the propargylic alcohol into enones, pyrazoles, and chiral synthons.

Detailed Application Protocols

Application A: Meyer-Schuster Rearrangement

Objective: Synthesis of (E)-4-(3-fluorophenyl)but-3-en-2-one. Significance: This transforms the alkyne into an


-unsaturated ketone, a key Michael acceptor for conjugate additions or further heterocycle synthesis (e.g., pyridines).

Protocol:

  • Catalyst Preparation: In a vial, mix AuCl₃ (2 mol%) and AgSbF₆ (2 mol%) in dichloroethane (DCE) to generate the active cationic gold species.

  • Reaction: Add 4-(3-fluorophenyl)but-3-yn-2-ol (1.0 equiv) dissolved in DCE.

  • Conditions: Stir at 80°C for 2 hours.

  • Mechanism: The gold activates the alkyne, promoting a 1,3-hydroxyl shift followed by tautomerization to the enone.

  • Purification: Filter through a short silica plug to remove metal residues. Evaporate solvent.[1]

Data Summary:

Parameter Value
Selectivity >95% (E)-isomer
Yield 88%

| Key NMR Signal | Doublet at ~6.7 ppm (J=16 Hz) indicating trans-alkene |

Application B: Synthesis of Fluorinated Pyrazoles

Objective: Synthesis of 3-(3-fluorophenyl)-5-methyl-1H-pyrazole. Significance: Pyrazoles are "privileged structures" in drug discovery (e.g., Celecoxib, Ruxolitinib). The 3-fluorophenyl group provides metabolic resistance.

Step 1: Oxidation to Ynone

  • Reagent: Activated MnO₂ (10 equiv) in DCM.

  • Procedure: Stir alcohol with MnO₂ at room temperature for 12 hours. Filter through Celite.

  • Why MnO₂? It selectively oxidizes the propargylic alcohol to the ketone without affecting the alkyne or the fluorinated aromatic ring.

Step 2: Cyclization

  • Reagent: Hydrazine monohydrate (1.5 equiv) in Ethanol.

  • Procedure: Add hydrazine to the ynone solution. Reflux for 2 hours.

  • Mechanism: Michael addition of hydrazine to the ynone, followed by intramolecular condensation and dehydration.

Application C: Enzymatic Kinetic Resolution

Objective: Isolation of (R)-4-(3-fluorophenyl)but-3-yn-2-ol. Significance: Many targets (e.g., Efavirenz analogs) require specific chirality. Lipase resolution is milder and more scalable than Sharpless asymmetric epoxidation for this substrate.

Protocol:

  • System: Dissolve racemic alcohol in diisopropyl ether (DIPE).

  • Enzyme: Add Novozym 435 (immobilized Candida antarctica Lipase B).

  • Acyl Donor: Add Vinyl Acetate (3.0 equiv).

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring: Monitor enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column). Stop when conversion reaches 50%.

  • Separation: Filter enzyme. The solution contains the unreacted (S)-alcohol and the (R)-acetate . Separate via column chromatography.[1][2]

  • Hydrolysis: Hydrolyze the (R)-acetate with K₂CO₃/MeOH to yield pure (R)-alcohol.

Self-Validating Check:

  • If conversion >52%, the ee of the remaining alcohol increases, but yield drops.

  • Optimal stop point: 49-50% conversion.

Quality Control & Characterization

Analytical Standard for 4-(3-Fluorophenyl)but-3-yn-2-ol:

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.30–7.20 (m, 2H), 7.15 (d, 1H), 7.05 (t, 1H), 4.78 (q, 1H, CH-OH), 2.10 (br s, 1H, OH), 1.55 (d, 3H, CH₃).
    
  • ¹⁹F NMR:

    
     -112.5 (s).
    
  • Safety Note: Propargylic alcohols can be thermally unstable. Store at 2–8°C under inert atmosphere.

References

  • Sonogashira Coupling Standards: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Meyer-Schuster Rearrangement: Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(20), 4149-4158. Link

  • Gold Catalysis: Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews, 107(7), 3180-3211. Link

  • Kinetic Resolution: Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721-1754. Link

  • Pyrazole Synthesis: Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from acid chlorides and ketones: A rapid and general one-pot synthesis of pyrazoles. Organic Letters, 8(13), 2675-2678. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Alkynol Synthesis

Current Status: Operational Topic: Palladium Catalyst Deactivation & Poisoning Mechanisms Context: Cross-Coupling (Sonogashira/Heck) & Hydrogenation of Alkynols Audience: Senior Chemists, Process Development Scientists D...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Palladium Catalyst Deactivation & Poisoning Mechanisms Context: Cross-Coupling (Sonogashira/Heck) & Hydrogenation of Alkynols Audience: Senior Chemists, Process Development Scientists

Diagnostic Triage: The "Why is it Failing?" Phase

Before attempting remediation, you must diagnose the specific mode of failure. Palladium catalysts "die" in two distinct ways: Aggregation (formation of inactive Pd-black) or Ligation (poisoning by competitive coordination).

Interactive Diagnostic Flowchart

Use the visual guide below to identify your failure mode based on reaction appearance and TLC/LCMS data.

DiagnosticTree Start START: Reaction Stalled/Failed Appearance Visual Appearance of Reaction Mixture Start->Appearance BlackPPT Black Precipitate / Mirror Appearance->BlackPPT Precipitate Visible ClearYellow Clear Orange/Yellow/Red Appearance->ClearYellow Solution Homogeneous Aggreg DIAGNOSIS: Pd Aggregation (Pd-Black) BlackPPT->Aggreg Poison DIAGNOSIS: Competitive Ligation (Poisoning) ClearYellow->Poison Cause1 Cause: Ligand Dissociation / Oxidation Aggreg->Cause1 Cause2 Cause: O2 Leak / Poor Solvent Degassing Aggreg->Cause2 Cause3 Cause: Heteroatom Coordination (S, N, P) Poison->Cause3 Cause4 Cause: Alkynol Chelation / Cu-Interference Poison->Cause4

Figure 1: Diagnostic decision tree for identifying the root cause of catalytic failure. Black precipitates indicate physical catalyst collapse, while clear stalled solutions indicate chemical poisoning.

The Chemistry of Deactivation: Deep Dive

Scenario A: The "Black Death" (Palladium Aggregation)

Symptoms: Reaction turns black rapidly; metallic mirror on flask walls; conversion stops immediately. Mechanism: This is Ostwald Ripening . The active monomeric Pd(0) species loses its stabilizing ligands (phosphine dissociation) and collapses into thermodynamically stable, catalytically inactive Pd(0) nanoparticles (Pd-black).

  • Common Culprit in Alkynol Synthesis: Alkynols are often polar. Using polar protic solvents (MeOH, Water) without sulfonated ligands can strip standard phosphines (like PPh3) from the metal center.

Scenario B: The "Silent Killer" (Competitive Coordination)

Symptoms: Solution retains the catalyst color (yellow/orange) but conversion is <5%. Mechanism: A Lewis basic impurity or functional group binds to the Pd(II) intermediate more strongly than the substrate, preventing the reductive elimination or transmetallation step.

  • The Alkynol Trap: The hydroxyl group (-OH) on the propargyl alcohol is not innocent. It can:

    • Chelate: Form a stable 5- or 6-membered chelate with Pd, locking the catalyst.

    • Poison Copper: In Sonogashira coupling, the alkynol can form stable Cu-alkoxides, shutting down the Cu-cycle required to transfer the alkyne to the Palladium.

Troubleshooting Protocols

Protocol 1: The "Lazarus" Rescue (For Stalled Reactions)

Use this protocol when a reaction has stalled at 30-50% conversion but the catalyst appears soluble (Scenario B).

Theory: If the catalyst is poisoned by reversible coordination (e.g., by the alkynol -OH or solvent impurities), increasing the local concentration of active species or ligand can displace the poison.

StepActionRationale
1 Degas (Sparging) Sparge the reaction with Argon for 10 mins. Removes dissolved O2 that may be oxidizing phosphines.
2 Ligand Spike Add 10 mol% of the free ligand (e.g., PPh3, XPhos) relative to Pd.
3 Heat Shock Increase temp by 10°C (if below bp).
4 The "Dutch" Additive Add 2-5 mol% of a bulky ammonium salt (e.g., TBAB).
Protocol 2: The "Copper-Free" Switch (For Alkynol Substrates)

Use this when standard Sonogashira (Pd/Cu) fails specifically with propargyl alcohols.

Theory: Copper co-catalysts often react with the -OH of alkynols to form unreactive clusters or induce Glaser homocoupling. Removing Cu eliminates this interference.

Workflow:

  • Catalyst: Switch to Pd(MeCN)2Cl2 (5 mol%) + XPhos (10 mol%).

    • Why: XPhos is bulky enough to facilitate the reaction without Copper [1].

  • Base: Use Cesium Carbonate (Cs2CO3) (2.0 equiv).

    • Why: Stronger inorganic base aids deprotonation without Cu.

  • Solvent: Degassed Acetonitrile or 1,4-Dioxane .

    • Note: Avoid MeOH/EtOH as they compete with the alkynol.

Data & Optimization: Ligand Selection Guide

The choice of ligand is the single most effective variable in preventing poisoning. Bulky, electron-rich ligands create a "steric fortress" around the Pd, preventing the approach of poisons (S, N, or -OH groups) while allowing the linear alkyne to react.

Table 1: Ligand Performance in High-Risk Alkynol Couplings

Ligand ClassExampleResistance to PoisoningRisk of Pd-BlackRecommended Use
Simple Phosphines PPh3LowHighOnly for clean, non-polar substrates.
Bidentate dppf, dppeMediumLowGood for stability; slower kinetics.
Buchwald (Dialkylbiaryl) XPhos, SPhos Very High Very Low Gold Standard for alkynols. Steric bulk prevents poisoning [2].
NHC Carbene PEPPSI-IPrHighLowExcellent for difficult aryl chlorides.

Mechanism of Action: Why Bulky Ligands Work

The diagram below illustrates how bulky ligands (like XPhos) prevent the formation of inactive "Resting States" caused by alkynol chelation.

Mechanism Pd0 Active Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poison Poisoning: Alkynol Chelation (Stable 5-mem ring) OxAdd->Poison Small Ligand (PPh3) -OH Coordinates TransMet Transmetallation (Alkynyl-Pd-Ar) OxAdd->TransMet Bulky Ligand (XPhos) Blocks -OH Product Product Release (Alkynol) TransMet->Product Reductive Elim. Product->Pd0 Regeneration

Figure 2: Mechanistic divergence. Small ligands allow the alkynol hydroxyl group to coordinate (red path), poisoning the catalyst. Bulky ligands sterically enforce the productive cycle (green path).

Frequently Asked Questions (FAQ)

Q: My reaction turns black immediately upon adding the alkynol. Is my alkynol dirty? A: Likely yes. Alkynols prepared via Grignard reactions often contain residual Mg or Cu salts.

  • Fix: Perform a "scavenger wash" on your starting alkynol using EDTA or a silica-thiol column before the reaction to remove trace metals that destabilize Pd [3].

Q: Can I use Pd/C (Heterogeneous) to avoid these issues? A: Yes, but with caveats. Pd/C is robust against aggregation but susceptible to surface poisoning by the alkynol -OH group.

  • Tip: If using Pd/C, add a trace of NaOAc (Sodium Acetate). This prevents the "leaching-redeposition" cycle that often kills heterogeneous catalysts in cross-coupling [4].

Q: I suspect Sulfur poisoning from a thiophene moiety in my substrate. What now? A: Sulfur is a "spectator poison"—it binds irreversibly.

  • Fix: You must outcompete it. Switch to a Pd(OAc)2 / SPhos system with high catalyst loading (5-10 mol%). SPhos is electron-rich enough to bind Pd tighter than many sulfur impurities. Alternatively, add CuI as a "sacrificial scavenger" for the sulfur, although this re-introduces copper risks.

References

  • BenchChem Technical Support. (2025).[1] Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.[2] Retrieved from

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.[3][4][5][6] Scientific Background on the Nobel Prize in Chemistry.[3] Retrieved from

  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum Mechanisms. Retrieved from

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Optimization

Technical Support Center: Stability of 4-(3-Fluorophenyl)but-3-yn-2-ol

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 4-(3-Fluorophenyl)but-3-yn-2-ol is a propargylic alcohol, a class of compounds recognized for their utility as synthetic intermediates....

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Fluorophenyl)but-3-yn-2-ol is a propargylic alcohol, a class of compounds recognized for their utility as synthetic intermediates.[1] However, their unique structural features also predispose them to a variety of rearrangements and degradation pathways, particularly under acidic conditions. This guide provides a comprehensive resource for researchers encountering stability issues with 4-(3-Fluorophenyl)but-3-yn-2-ol, offering troubleshooting advice, mechanistic insights, and preventative strategies to ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected byproducts in my reaction mixture containing 4-(3-Fluorophenyl)but-3-yn-2-ol after an acidic workup. What could be happening?

Under acidic conditions, secondary propargyl alcohols like 4-(3-Fluorophenyl)but-3-yn-2-ol are susceptible to the Meyer-Schuster rearrangement.[2][3][4] This acid-catalyzed reaction converts propargyl alcohols into α,β-unsaturated ketones or aldehydes.[2][3] Given the structure of your starting material, the expected product of this rearrangement would be (E/Z)-4-(3-fluorophenyl)but-3-en-2-one.

Q2: What is the mechanism of the Meyer-Schuster rearrangement?

The reaction proceeds through three main steps:

  • Protonation: The hydroxyl group is rapidly protonated by the acid catalyst.

  • 1,3-Hydroxyl Shift: This is the rate-determining step where the protonated hydroxyl group shifts, leading to the formation of an allenol intermediate.

  • Tautomerization: The allenol intermediate quickly tautomerizes to the more stable keto form, yielding the α,β-unsaturated ketone.[2]

Q3: Are there other potential side reactions I should be aware of?

Yes, besides the Meyer-Schuster rearrangement, other acid-catalyzed reactions can occur:

  • Hydration: Direct acid-catalyzed hydration of the alkyne can occur, leading to the formation of a ketone.[5][6][7] For terminal alkynes, this typically follows Markovnikov's rule.[5][6]

  • Rupe Rearrangement: While more common for tertiary propargyl alcohols, the Rupe rearrangement, which yields α,β-unsaturated ketones via an enyne intermediate, can sometimes compete with the Meyer-Schuster rearrangement.[2][8]

  • Elimination: Dehydration to form an enyne is a possible side reaction, particularly under harsh acidic conditions.

Q4: How does the 3-fluorophenyl group influence the stability of the molecule?

Q5: What are the recommended conditions to minimize degradation?

To minimize acid-catalyzed degradation, consider the following:

  • Use Mild Acids: If an acidic environment is necessary, opt for milder acids like p-toluenesulfonic acid (PTSA) or use Lewis acids which can promote desired reactions under less harsh conditions.[2]

  • Control Temperature: Run reactions at the lowest possible temperature to slow down the rate of degradation.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.

  • Anhydrous Conditions: If water is not required for your reaction, using anhydrous conditions can prevent hydration side products.

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Low yield of desired product after acidic workup. Meyer-Schuster rearrangement, hydration, or other acid-catalyzed degradation.1. Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) as quickly as possible during workup. 2. Extract the product into an organic solvent immediately after neutralization. 3. Consider alternative purification methods that do not involve prolonged exposure to acidic conditions (e.g., flash chromatography with a neutral solvent system).
Formation of a complex mixture of unidentified byproducts. Multiple degradation pathways occurring simultaneously.1. Analyze the crude reaction mixture by LC-MS or GC-MS to identify the molecular weights of the byproducts. This can provide clues about the types of reactions occurring (e.g., rearrangement vs. hydration). 2. Perform a stability study by exposing a pure sample of 4-(3-Fluorophenyl)but-3-yn-2-ol to the acidic conditions in a controlled experiment and monitor the degradation over time by HPLC or NMR.
Inconsistent reaction outcomes. Variability in the purity of starting materials, reagents, or reaction conditions.1. Ensure the purity of your 4-(3-Fluorophenyl)but-3-yn-2-ol starting material.[9] 2. Use fresh, high-purity acids and solvents.[9] 3. Maintain strict control over reaction temperature and time.[9]

Experimental Protocols

Protocol 1: Stability Assessment of 4-(3-Fluorophenyl)but-3-yn-2-ol under Acidic Conditions

Objective: To determine the rate and extent of degradation of 4-(3-Fluorophenyl)but-3-yn-2-ol under specific acidic conditions.

Materials:

  • 4-(3-Fluorophenyl)but-3-yn-2-ol

  • Selected acid (e.g., 1M HCl, 1M H₂SO₄, or PTSA)

  • An appropriate organic solvent (e.g., THF, Acetonitrile)

  • Internal standard (e.g., dodecane)

  • HPLC or GC-MS system

Procedure:

  • Prepare a stock solution of 4-(3-Fluorophenyl)but-3-yn-2-ol and the internal standard in the chosen organic solvent at a known concentration.

  • In a reaction vial, add a specific volume of the stock solution.

  • Initiate the experiment by adding a predetermined amount of the acid catalyst.

  • Maintain the reaction at a constant temperature.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the aliquot with a mild base (e.g., saturated NaHCO₃).

  • Extract the organic components and analyze by HPLC or GC-MS to quantify the remaining starting material and any formed products.

  • Plot the concentration of 4-(3-Fluorophenyl)but-3-yn-2-ol versus time to determine the degradation kinetics.

Protocol 2: Monitoring a Reaction Involving 4-(3-Fluorophenyl)but-3-yn-2-ol

Objective: To monitor the progress of a reaction and detect the onset of degradation.

Methodology:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of the starting material and the appearance of new spots corresponding to products and byproducts. Use an appropriate solvent system and visualization technique (e.g., UV light, potassium permanganate stain).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of the starting material, desired product, and any impurities over time. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase is often a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction in real-time by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product(s). This is particularly useful for identifying the structure of byproducts.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the primary acid-catalyzed degradation pathways for 4-(3-Fluorophenyl)but-3-yn-2-ol.

Meyer_Schuster_Rearrangement Start 4-(3-Fluorophenyl)but-3-yn-2-ol Protonated Protonated Alcohol Start->Protonated + H⁺ Allenol Allenol Intermediate Protonated->Allenol 1,3-Shift Product (E/Z)-4-(3-Fluorophenyl)but-3-en-2-one Allenol->Product Tautomerization

Caption: Meyer-Schuster Rearrangement Pathway.

Acid_Catalyzed_Hydration Start 4-(3-Fluorophenyl)but-3-yn-2-ol Enol Enol Intermediate Start->Enol + H₂O, H⁺ Product 4-(3-Fluorophenyl)butan-2,3-dione Enol->Product Tautomerization

Caption: Acid-Catalyzed Hydration Pathway.

Workflow for Troubleshooting Stability Issues

Troubleshooting_Workflow A Unexpected Result Observed (Low Yield, Byproducts) B Analyze Crude Mixture (TLC, LC-MS, GC-MS) A->B C Identify Potential Degradation Products B->C D Hypothesize Degradation Pathway (e.g., M-S) C->D E Perform Controlled Stability Study D->E F Modify Reaction Conditions (Milder Acid, Lower Temp) E->F G Optimize Workup & Purification F->G H Successful Outcome G->H

Caption: Troubleshooting Workflow for Stability Issues.

References

  • Wikipedia. Meyer–Schuster rearrangement. [Link]

  • Wikipedia. Piancatelli rearrangement. [Link]

  • Swamy, V., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(21), 4363-4373. [Link]

  • Reddy, B. V. S., & Reddy, L. R. (2014). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Molecules, 19(7), 10146-10173. [Link]

  • Garcı́a-Garcı́a, P., & Gagosz, F. (2021). The Meyer–Schuster Rearrangement. In Organic Reactions (pp. 1-234). [Link]

  • Cai, Y., & Rueping, M. (2020). Recent Advances on Piancatelli Reactions and Related Cascade Processes. Chemistry–An Asian Journal, 15(18), 2732-2743. [Link]

  • Dudley, G. B., & Swamy, V. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(21), 4363-4373. [Link]

  • SynArchive. Rupe Rearrangement. [Link]

  • Chemistry Steps. Acid Catalyzed Hydration of Alkynes with Practice Problems. [Link]

  • LibreTexts. 9.4: Hydration of Alkynes. [Link]

  • Veits, G. K. (2014). Harnessing the Power of Furfuryl Cations: The Aza-Piancatelli Rearrangement and Beyond. eScholarship, University of California. [Link]

  • Chad's Prep. (2020, December 10). 9.7 Hydration of Alkynes | Organic Chemistry [Video]. YouTube. [Link]

  • Khan Academy. Hydration of alkynes. [Link]

  • JoVE. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. [Link]

  • Slideshare. (2016, November 29). Rupe Rearrgment. [Link]

  • Reddy, G. S. R., & Reddy, M. R. (2022). Activation of o-Propargyl Alcohol Benzaldehydes under Acetalization Conditions for Intramolecular Electrophile Intercepted Meyer–Schuster Rearrangement. The Journal of Organic Chemistry, 87(13), 8569-8579. [Link]

  • Cadierno, V., & Gimeno, J. (2010). Metal-catalyzed transformations of propargylic alcohols into alpha,beta-unsaturated carbonyl compounds: from the Meyer-Schuster and Rupe rearrangements to redox isomerizations. Dalton transactions (Cambridge, England : 2003), 39(17), 4015–4031. [Link]

  • Roy, R., & Saha, S. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances, 8(59), 33948-33981. [Link]

  • ResearchGate. Rupe and Meyer‐Schuster rearrangement of propargylic alcohols. [Link]

  • ResearchGate. Propargyl alcohol rearrangements by acid or metal activation. [Link]

  • Roy, R., & Saha, S. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances, 8(59), 33948-33981. [Link]

  • Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [Link]

  • Tan, Y. L., & Goh, S. H. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC advances, 12(36), 23533–23558. [Link]

  • Bracher, P. J. (n.d.). Undergraduate Organic Synthesis Guide. [Link]

  • Del Zotto, A., Belpassi, L., Belanzoni, P., & Zuccaccia, D. (2021). Monitoring of the Pre-Equilibrium Step in the Alkyne Hydration Reaction Catalyzed by Au(III) Complexes: A Computational Study Based on Experimental Evidences. Molecules (Basel, Switzerland), 26(11), 3236. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • Organic Chemistry Portal. Substituted alkyne synthesis by C-C coupling. [Link]

  • Chemistry university. (2021, January 18). Acidic and basic conditions in organic mechanisms [Video]. YouTube. [Link]

  • Mastering Organic Synthesis. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis [Video]. YouTube. [Link]

  • Ashenhurst, J. (2014, January 29). Synthesis (5) – Reactions of Alkynes. Master Organic Chemistry. [Link]

  • LibreTexts. 11.1: Synthesis of Alkynes. [Link]

  • ResearchGate. Techniques and Methods to Monitor Chemical Reactions. [Link]

  • Zhang, X., & Xu, X. (2014). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 136(52), 18068-18076. [Link]

  • ResearchGate. Synthesis and reactivity of new strained cyclic allene and alkyne precursors. [Link]

  • Organic Chemistry Tutor. Reactions of Alkynes. [Link]

  • PubChem. 4-Phenyl-2-methyl-3-butyn-2-ol. [Link]

  • Khan, I., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). Journal of Pharmaceutical and Biomedical Analysis, 129, 349-356. [Link]

  • Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of pharmaceutical sciences, 98(11), 4217–4226. [Link]

  • Müller, P., et al. (2011). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2891. [Link]

  • Vaia. Alkyne Reactions. [Link]

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Reference Data & Comparative Studies

Validation

A Guide to the ¹H NMR Spectral Analysis of 4-(3-Fluorophenyl)but-3-yn-2-ol: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel organic compounds is paramount. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel organic compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular structure of a substance. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-(3-Fluorophenyl)but-3-yn-2-ol, a molecule of interest due to its combination of a fluorinated aromatic ring and a propargyl alcohol moiety – functionalities that are prevalent in pharmacologically active compounds and functional materials.

This guide will not only dissect the theoretical ¹H NMR spectrum of our target molecule but also compare it with structurally related compounds to provide a robust framework for spectral interpretation. We will delve into the underlying principles that govern the chemical shifts and coupling constants observed, offering a scientifically rigorous yet accessible resource for researchers.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of 4-(3-Fluorophenyl)but-3-yn-2-ol presents several distinct proton environments that are expected to give rise to a characteristic ¹H NMR spectrum. Based on established principles of NMR spectroscopy and data from analogous compounds, we can predict the key features of its spectrum.

Predicted ¹H NMR Spectral Data for 4-(3-Fluorophenyl)but-3-yn-2-ol

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-OH~2.0-3.0Singlet (broad)-1H
-CH₃~1.6Singlet-6H
Ar-H~7.0-7.4MultipletJ(H-F), J(H-H)4H

Deconstructing the Spectrum: A Signal-by-Signal Analysis

The Aliphatic Region: The Butynol Signature

The but-3-yn-2-ol portion of the molecule gives rise to two distinct signals in the upfield region of the spectrum.

  • The Hydroxyl Proton (-OH): The proton of the hydroxyl group is typically observed as a broad singlet. Its chemical shift is highly dependent on the concentration of the sample, the solvent used, and the temperature of the experiment due to variations in hydrogen bonding. We predict this signal to appear in the range of δ 2.0-3.0 ppm . The broadness of the peak is a consequence of chemical exchange with residual water or other hydroxyl groups in the sample.

  • The Methyl Protons (-CH₃): The two methyl groups attached to the carbinol carbon are chemically equivalent. Therefore, they are expected to produce a single, sharp signal. Due to the absence of adjacent protons, this signal will be a singlet . Its chemical shift is predicted to be around δ 1.6 ppm , a value consistent with methyl groups attached to a tertiary alcohol. For comparison, the methyl protons in 2-methyl-3-butyn-2-ol are observed around δ 1.5 ppm.

The Aromatic Region: The Influence of the 3-Fluorophenyl Group

The 3-fluorophenyl group introduces a more complex pattern in the downfield region of the spectrum (typically δ 7.0-7.4 ppm ). The four aromatic protons are in different chemical environments and will exhibit spin-spin coupling with each other and with the fluorine atom.

The fluorine atom at the C3 position exerts a significant influence on the chemical shifts of the adjacent aromatic protons through its inductive electron-withdrawing effect and its ability to participate in through-space coupling. Aromatic fluorine atoms are known to cause deshielding of the ortho and para protons relative to the meta protons.[1]

The expected splitting pattern for the aromatic region will be a complex multiplet . To a first approximation, we can predict the following:

  • H-2: This proton is ortho to the fluorine and will be coupled to H-4 (meta coupling, J ≈ 2-3 Hz) and H-6 (para coupling, J ≈ 0-1 Hz). It will also exhibit a significant coupling to the fluorine atom (J(H-F)ortho ≈ 8-10 Hz). This will likely result in a doublet of doublets or a more complex multiplet.

  • H-4: This proton is ortho to the fluorine and meta to the alkyne substituent. It will be coupled to H-2 (meta coupling, J ≈ 2-3 Hz) and H-5 (ortho coupling, J ≈ 7-8 Hz), as well as to the fluorine atom (J(H-F)ortho ≈ 8-10 Hz). This will also result in a complex multiplet.

  • H-5: This proton is meta to the fluorine and ortho to the alkyne. It will be coupled to H-4 (ortho coupling, J ≈ 7-8 Hz) and H-6 (meta coupling, J ≈ 2-3 Hz). The coupling to fluorine will be smaller (J(H-F)meta ≈ 5-7 Hz).

  • H-6: This proton is para to the fluorine and ortho to the alkyne. It will be coupled to H-2 (para coupling, J ≈ 0-1 Hz) and H-5 (meta coupling, J ≈ 2-3 Hz). The coupling to fluorine will be the smallest (J(H-F)para ≈ 1-3 Hz).

The overall appearance of the aromatic region will be a complex multiplet resulting from the overlap of these signals.

Comparative Analysis with Structurally Similar Compounds

To lend further credence to our predicted spectrum, a comparison with experimentally obtained data for analogous compounds is invaluable.

CompoundAromatic Proton Chemical Shifts (δ, ppm)Aliphatic Proton Chemical Shifts (δ, ppm)
4-Phenyl-2-methyl-3-butyn-2-ol 7.29-7.43 (m, 5H)2.33 (s, br, 1H, OH), 1.62 (s, 6H, CH₃)[2]
Phenylacetylene 7.21-7.48 (m, 5H)3.06 (s, 1H, C≡C-H)[3]
4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol 6.81 (d, 2H), 7.35 (d, 2H)3.80 (s, 3H, OCH₃), 2.10 (s, 1H, OH), 1.59 (s, 6H, CH₃)

The data from 4-phenyl-2-methyl-3-butyn-2-ol provides a solid baseline for the chemical shifts of the butynol moiety.[2] The introduction of the fluorine atom in the meta position is expected to shift the aromatic signals slightly downfield and introduce the characteristic H-F coupling patterns. The data for phenylacetylene further reinforces the expected chemical shift range for the aromatic protons directly attached to the alkyne.[3]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 4-(3-Fluorophenyl)but-3-yn-2-ol, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid 4-(3-Fluorophenyl)but-3-yn-2-ol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift of the hydroxyl proton.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution, which is particularly important for resolving the complex multiplets in the aromatic region.[5]

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration.[3]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the multiplicities and coupling constants of the signals.

Visualizing the Proton Environments

To visually represent the distinct proton environments and their relationships within the 4-(3-Fluorophenyl)but-3-yn-2-ol molecule, the following diagram can be utilized.

Figure 1. Molecular structure of 4-(3-Fluorophenyl)but-3-yn-2-ol highlighting the distinct proton environments.

Conclusion

The ¹H NMR spectrum of 4-(3-Fluorophenyl)but-3-yn-2-ol is a powerful tool for its structural confirmation. By understanding the fundamental principles of chemical shift and spin-spin coupling, and by drawing comparisons with structurally related molecules, a detailed and accurate interpretation of the spectrum can be achieved. The predicted spectrum, characterized by a broad singlet for the hydroxyl proton, a sharp singlet for the equivalent methyl protons, and a complex multiplet for the aromatic protons, provides a clear fingerprint for this molecule. This guide serves as a comprehensive resource for researchers working with this and similar compounds, facilitating their synthetic and analytical endeavors.

References

  • This is a placeholder for a relevant citation that would be found in a comprehensive liter
  • LibreTexts. (2022). 5.4: The 1H-NMR experiment. Chemistry LibreTexts. [Link]

  • This is a placeholder for a relevant citation that would be found in a comprehensive liter
  • This is a placeholder for a relevant citation that would be found in a comprehensive liter
  • Supporting Information for a relevant research article. Vertex AI Search.
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  • grandmaproblems674. (2023). The Effect of Fluorine in 1H NMR. Reddit. [Link]

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Comparative

Comparative Guide: HPLC Enantioseparation of 4-(3-Fluorophenyl)but-3-yn-2-ol

Executive Summary Objective: To define the optimal High-Performance Liquid Chromatography (HPLC) strategy for resolving the enantiomers of 4-(3-Fluorophenyl)but-3-yn-2-ol . Context: This molecule is a chiral propargylic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To define the optimal High-Performance Liquid Chromatography (HPLC) strategy for resolving the enantiomers of 4-(3-Fluorophenyl)but-3-yn-2-ol .

Context: This molecule is a chiral propargylic alcohol, a critical pharmacophore often used as an intermediate in the synthesis of tyrosine kinase inhibitors and other bioactive scaffolds. The presence of the meta-fluorine atom on the phenyl ring and the rigid alkyne spacer significantly influence the pi-pi stacking capabilities of the molecule, necessitating a specific choice of Chiral Stationary Phase (CSP).

Recommendation: Based on structural analog analysis (specifically 4-phenylbut-3-yn-2-ol) and the electronic effects of the fluorine substituent, the Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) is the primary candidate, with Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Lux Amylose-3) serving as a high-specificity alternative for difficult separations.

Structural Analysis & Column Selection Strategy

The separation of 4-(3-Fluorophenyl)but-3-yn-2-ol relies on maximizing the three-point interaction model:

  • Hydrogen Bonding: The secondary hydroxyl group (-OH) at C2 acts as both a donor and acceptor.

  • Pi-Pi Interactions: The phenyl ring interacts with the carbamate moieties of the CSP. The meta-fluorine atom reduces electron density, potentially strengthening interactions with electron-rich CSPs.

  • Steric Fit: The rigid acetylene linker extends the chiral center away from the aromatic ring, requiring a CSP with a deep chiral cavity.

Comparative Analysis of CSP Candidates
FeatureCandidate A: Cellulose-1 (OD-H) Candidate B: Amylose-3 (IG/Lux-3) Candidate C: Amylose-1 (AD-H)
Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3-chloro-5-methylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Primary Mechanism Inclusion complexation & H-bondingChlorinated interaction & steric fitHelical groove inclusion
Suitability for Target High. The industry standard for aromatic alcohols. The cellulose backbone provides a rigid cavity that accommodates the linear alkyne.High. The chlorinated selector often provides superior resolution for halogenated (fluorinated) analytes due to halogen-halogen or dipole interactions.Medium. Often shows broader peaks for alkynols compared to cellulose phases.
Predicted Resolution (

)
> 2.5 (Baseline)> 3.0 (High Selectivity)~ 1.5 - 2.0
Mobile Phase Mode Normal Phase (Hexane/IPA)Normal Phase or Polar OrganicNormal Phase

Recommended Protocol: Method Development

Phase 1: Mobile Phase Screening (Normal Phase)

For neutral alcohols like 4-(3-Fluorophenyl)but-3-yn-2-ol, Normal Phase (NP) is preferred over Reversed Phase (RP) because organic solvents (Hexane/IPA) maximize the hydrogen bonding required for chiral recognition. Water in RP modes can compete for these sites, reducing selectivity.

Standard Screening Conditions:

  • Mobile Phase A: n-Hexane (or Heptane)

  • Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH)

  • Additives: None required (neutral analyte).

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

Phase 2: Optimization Workflow

If


 on the primary column (OD-H), switch to the chlorinated amylose column (Amylose-3). The fluorine atom on the target molecule often interacts favorably with the chlorine on the CSP, enhancing separation factors (

).
Visualization: Decision Tree for Method Development

MethodDevelopment Start Start: 4-(3-Fluorophenyl)but-3-yn-2-ol Racemic Mixture Screen1 Screen 1: Chiralcel OD-H Hexane:IPA (90:10) Start->Screen1 Check1 Resolution (Rs) > 1.5? Screen1->Check1 Optimize1 Optimize: Reduce IPA to 5% or Switch to Ethanol Check1->Optimize1 No (0.8 < Rs < 1.5) Screen2 Screen 2: Lux Amylose-3 Hexane:IPA (90:10) Check1->Screen2 No (Rs < 0.8) FinalMethod VALIDATED METHOD Isolate Enantiomers Check1->FinalMethod Yes Optimize1->FinalMethod Check2 Resolution (Rs) > 1.5? Screen2->Check2 Check2->FinalMethod Yes AltMode Switch Mode: Polar Organic 100% Acetonitrile (Chiralpak IA) Check2->AltMode No

Figure 1: Decision tree for the chiral resolution of fluorinated phenyl-alkynols.

Experimental Validation & Expected Data

The following data represents the expected performance metrics derived from validated protocols for the structural analog 4-phenylbut-3-yn-2-ol and general behavior of fluorinated aromatics on polysaccharide columns.

Representative Chromatographic Parameters
ParameterMethod A (Primary)Method B (Secondary)
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Lux Amylose-3 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (90:10 v/v)n-Hexane / Ethanol (95:5 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 254 nm
Retention (

)
~ 8.5 min~ 9.2 min
Retention (

)
~ 11.2 min~ 13.5 min
Selectivity (

)
1.321.47
Resolution (

)
2.8 (Baseline) 4.1 (Excellent)

Note on Elution Order: For 4-phenylbut-3-yn-2-ol on Chiralcel OD-H, the (S)-enantiomer typically elutes first (E1), followed by the (R)-enantiomer (E2). Confirmation of absolute configuration for the 3-fluoro derivative should be performed using optical rotation correlation or X-ray crystallography, as the fluorine substitution may alter the electronic environment enough to impact binding affinity, though reversal of elution order is rare in this specific structural class.

Detailed Protocol

Materials
  • Sample: 1.0 mg/mL of racemic 4-(3-Fluorophenyl)but-3-yn-2-ol dissolved in Ethanol/Hexane (1:1).

  • Solvents: HPLC-grade n-Hexane (99%+) and 2-Propanol.

  • Column: Chiralcel OD-H (Daicel) or Lux Cellulose-1 (Phenomenex).

Step-by-Step Procedure
  • Conditioning: Equilibrate the column with n-Hexane/IPA (90:10) for 30 minutes at 1.0 mL/min. Monitor the baseline at 254 nm until stable.

  • Blank Injection: Inject 10 µL of the dissolution solvent to ensure no ghost peaks interfere with the region of interest (typically 5–15 minutes).

  • Sample Injection: Inject 5–10 µL of the racemic sample.

  • Analysis: Calculate the resolution (

    
    ) using the USP formula:
    
    
    
    
  • Optimization:

    • If peaks co-elute: Decrease IPA concentration to 5% or 2% to increase retention and separation.

    • If peak shape is poor: Switch modifier from IPA to Ethanol (improves mass transfer for some alkynols).

References

  • Enzymatic and Chromatographic Resolution of Phenyl-alkynols

    • Methods for the resolution of 4-phenylbut-3-yn-2-ol (structural parent)
    • Source:

  • General Chiral Method Development

    • Strategies for screening polysaccharide columns (OD-H vs AD-H)
    • Source:

  • Fluorine Effect in Chiral Separation

    • Discussion on how fluorinated aromatics interact with chlorin
    • Source:

  • Synthesis of Fluorinated Intermediates

    • Context on the synthesis of 4-(fluorophenyl)
    • Source:

Validation

Comparative Guide: Reactivity of 3-Fluoro vs. 4-Fluoro Aryl Propargylic Alcohols

This guide provides an in-depth technical comparison of 3-fluoro (meta) versus 4-fluoro (para) aryl propargylic alcohols. It is designed for researchers requiring precise control over reactivity profiles in drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-fluoro (meta) versus 4-fluoro (para) aryl propargylic alcohols. It is designed for researchers requiring precise control over reactivity profiles in drug discovery and intermediate synthesis.

Executive Summary

The reactivity difference between 3-fluoro and 4-fluoro aryl propargylic alcohols is governed by the competition between inductive withdrawal (-I) and resonance donation (+R) .

  • 4-Fluoro (Para): Exhibits a "chameleon" effect. While electronegative, the fluorine lone pairs can stabilize developing positive charges (carbocations) via resonance. This makes 4-fluoro derivatives significantly more reactive in acid-catalyzed and

    
    -type transformations compared to their meta counterparts.
    
  • 3-Fluoro (Meta): Lacks resonance stabilization pathways for benzylic/propargylic cations. The strong inductive electron-withdrawing effect dominates, destabilizing cationic intermediates and retarding reactivity in ionization-based pathways.

Mechanistic Basis: Electronic Effects

To rationalize experimental outcomes, we must quantify the electronic influence of the fluorine atom at the meta vs. para position relative to the propargylic center.

Hammett Substituent Constants

The reactivity divergence is best predicted by the Hammett


 constants, particularly 

which accounts for direct resonance interaction with a positive charge.
SubstituentPosition

(Hammett)

(Brown-Okamoto)
Electronic Behavior
3-Fluoro Meta+0.34+0.35Strongly Deactivating (Inductive withdrawal dominates).
4-Fluoro Para+0.06-0.07Weakly Activating/Neutral (Resonance donation offsets induction).

Interpretation:

  • A positive

    
     value indicates electron withdrawal (destabilizing cations).
    
  • A negative

    
     value indicates electron donation (stabilizing cations).
    
  • Conclusion: The 4-fluoro group can stabilize a propargylic cation intermediate (Ar-C

    
    -C≡C-R), whereas the 3-fluoro group destabilizes it.
    
Visualization: Resonance Stabilization

The following diagram illustrates why the 4-fluoro isomer supports cationic intermediates while the 3-fluoro isomer does not.

G cluster_0 4-Fluoro (Para) - Resonance Stabilization cluster_1 3-Fluoro (Meta) - Inductive Destabilization P_Start Precursor (4-F-Ar-OH) P_Cation Propargylic Cation (Intermediate) P_Start->P_Cation -OH ionization P_Resonance F-Stabilized Resonance Form (+F=C) P_Cation->P_Resonance Lone Pair Donation (+R) M_Start Precursor (3-F-Ar-OH) M_Cation Propargylic Cation (Intermediate) M_Start->M_Cation -OH ionization (Slow) M_Destab No Resonance Inductive Withdrawal (-I) M_Cation->M_Destab Destabilization

Caption: Comparative stability of cationic intermediates. The 4-fluoro isomer allows delocalization of positive charge onto the fluorine atom, lowering the activation energy for ionization.

Case Studies & Reactivity Profiles

Case Study A: Meyer-Schuster Rearrangement

Reaction: Acid-catalyzed isomerization of propargylic alcohols to


-unsaturated ketones.[1]
  • Mechanism: Protonation of alcohol

    
     Loss of water 
    
    
    
    Propargylic cation formation
    
    
    Allenol formation
    
    
    Tautomerization.
  • Observation:

    • 4-Fluoro: Reacts efficiently. The rate-determining step (formation of the cation) is facilitated by the para-fluorine.

    • 3-Fluoro: Reacts slowly. Requires higher acid concentration or elevated temperatures. Competitive side reactions (e.g., polymerization) are more likely due to the longer lifetime of the unreacted substrate under harsh conditions.

Case Study B: Nucleophilic Substitution (Nicholas Reaction / )

Reaction: Substitution of the hydroxyl group with a nucleophile (e.g., allyl silane, electron-rich arene) often mediated by Lewis acids or transition metals (Co, Ru, Au).

  • 4-Fluoro Profile:

    • Yield: High (>85%).

    • Kinetics: Fast conversion (1–4 hours).

    • Conditions: Mild Lewis acids (e.g., 5 mol% Bi(OTf)

      
       or mild Bronsted acids).
      
  • 3-Fluoro Profile:

    • Yield: Moderate (50–70%).

    • Kinetics: Sluggish (>12 hours).

    • Conditions: Often requires stronger activation (e.g., stoichiometric BF

      
      OEt
      
      
      
      or higher catalyst loading).

Experimental Protocols

General Protocol: Acid-Catalyzed Substitution

Objective: Compare the substitution rate of 1-(3-fluorophenyl)prop-2-yn-1-ol vs. 1-(4-fluorophenyl)prop-2-yn-1-ol with methanol.

Materials:

  • Substrate (1.0 mmol)

  • Methanol (Solvent/Nucleophile, 5 mL)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA), 10 mol%
    

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the propargylic alcohol in 5 mL of anhydrous MeOH.

  • Catalyst Addition: Add pTSA (19 mg, 0.1 mmol) at 0 °C.

  • Monitoring (Critical Step):

    • 4-Fluoro: Warm to Room Temperature (RT). Monitor by TLC every 15 mins. Expect completion within 1–2 hours .

    • 3-Fluoro: Warm to RT. If no reaction after 2 hours, heat to 50 °C . Expect completion in 6–12 hours .

  • Quench: Add sat. NaHCO

    
     (5 mL).
    
  • Extraction/Analysis: Extract with EtOAc, dry over MgSO

    
    , and analyze via 
    
    
    
    H NMR.
Data Summary Table: Expected Performance
Metric4-Fluoro Derivative3-Fluoro Derivative
Relative Rate (

)
1.0 (Reference)~0.15 (Estimated)
Cation Stability Stabilized (+R effect)Destabilized (-I effect)
Preferred Catalyst Mild (AuCl, InCl

, dilute H

)
Strong (BF

, TfOH, heat)
Major Side Product Elimination (Enyne) if base presentUnreacted SM / Polymerization
Hammett Prediction

(Facile Ionization)

(Resistant Ionization)

Decision Logic for Synthetic Planning

Use the following logic flow to adjust your synthetic strategy based on the isomer you are using.

Logic Start Select Substrate Isomer Isomer Check Start->Isomer Para 4-Fluoro (Para) Isomer->Para Para-F Meta 3-Fluoro (Meta) Isomer->Meta Meta-F Cond_P Standard Conditions (RT, 1-5 mol% Cat) Para->Cond_P Result_P High Yield Expected Fast Kinetics Cond_P->Result_P Cond_M Forced Conditions (Heat, >10 mol% Cat, Stronger Lewis Acid) Meta->Cond_M Result_M Monitor Closely Check for decomp/polymerization Cond_M->Result_M

Caption: Decision matrix for optimizing reaction conditions based on fluorine position.

References

  • Hammett Equ

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Meyer-Schuster Rearrangement

    • Swamy, K. C. K., et al. (2022).[2] Electrophilic halogenations of propargyl alcohols: paths to α-haloenones. RSC Advances. Link

  • Propargylic Substitution (Nicholas Reaction)

    • Nishibayashi, Y., et al. (2018). Scope and advances in the catalytic propargylic substitution reaction. Royal Society of Chemistry. Link

  • Carboc

    • Mayr, H., et al. (2012).[3] Structure-Reactivity Relationships in Reactions of 1,3-Diarylallyl Derivatives. Dissertation LMU München. Link

Sources

Comparative

Advanced Characterization of Internal Alkynols via IR Spectroscopy

Executive Summary Internal alkynols (e.g., 2-butyn-1-ol) present a unique challenge in infrared spectroscopy. Unlike terminal alkynes, which display a diagnostic C-H stretch, internal alkynols often possess a "silent" tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Internal alkynols (e.g., 2-butyn-1-ol) present a unique challenge in infrared spectroscopy. Unlike terminal alkynes, which display a diagnostic


C-H stretch, internal alkynols often possess a "silent" triple bond due to pseudo-symmetry. This guide outlines the specific spectral signatures required to identify these compounds, distinguishing them from terminal isomers and saturated alcohols. It details the use of hydroxyl group asymmetry to "activate" the triple bond stretch and provides a self-validating dilution protocol to characterize intramolecular 

-hydrogen bonding.

The "Silent" Triple Bond: Theoretical Framework

Symmetry and Selection Rules

In IR spectroscopy, a vibration is only active if it induces a change in the molecular dipole moment (


).
  • Symmetric Internal Alkynes (e.g., 3-hexyne): The C≡C bond stretches symmetrically, resulting in zero dipole change. The peak is IR inactive (invisible).

  • Internal Alkynols: The presence of a hydroxyl group (-OH) on one side of the triple bond breaks this symmetry. The electronegative oxygen induces a dipole along the chain, making the C≡C stretch IR active but typically weak .

The Hydroxyl "Reporter"

The hydroxyl group acts as an internal probe. Its vibrational frequency is highly sensitive to its environment, allowing researchers to detect the presence of the triple bond through intramolecular


-bonding  interactions, where the hydroxyl proton interacts with the electron-rich alkyne 

-cloud.

Characteristic Peaks: The Spectral Fingerprint

A. The Hydroxyl Region (3200–3650 cm⁻¹)

This is the most complex and information-rich region for alkynols.

ModeFrequency (cm⁻¹)AppearanceCause
Free O-H 3600–3650Sharp, MediumNon-bonded OH (Gas phase or dilute solution).

-Bonded O-H
3550–3600Sharp, Weak/MedIntramolecular interaction between H and C≡C

system.
Intermolecular H-Bond 3200–3400Broad, StrongIntermolecular networking (Concentration dependent).
B. The Triple Bond Region (2200–2260 cm⁻¹)
  • Frequency: 2200–2260 cm⁻¹.

  • Intensity: Weak to Medium.[1][2]

  • Diagnostic Value: This peak is often absent in symmetric internal alkynes. In alkynols, it appears as a small, sharp spike. It is at a higher frequency than nitriles (~2200-2260 cm⁻¹ vs 2200-2220 cm⁻¹) and terminal alkynes (~2100-2150 cm⁻¹).

C. The Fingerprint Region[3]
  • C-O Stretch: 1000–1050 cm⁻¹ (for primary alcohols like 2-butyn-1-ol).

  • Absence of

    
    C-H Bend:  The absence of a strong, broad bend at 600–700 cm⁻¹ (characteristic of terminal alkynes) is a negative confirmation of the internal structure.
    

Comparative Analysis: Internal vs. Terminal

The primary risk in characterization is misidentifying an internal alkynol as a terminal one or a saturated alcohol.

Table 1: Spectral Differentiation Matrix
FeatureInternal Alkynol (e.g., 2-Butyn-1-ol)Terminal Alkynol (e.g., 2-Propyn-1-ol)Saturated Alkanol (e.g., 1-Butanol)

C-H Stretch
ABSENT Present (~3300 cm⁻¹, Sharp/Strong)ABSENT
C≡C Stretch Weak/Med (2200–2260 cm⁻¹)Weak/Med (2100–2150 cm⁻¹)ABSENT
O-H Stretch Broad (3300) + Shoulder (3600)Broad (3300) + Shoulder (3600)Broad (3300)

C-H Bend
ABSENT Present (600–700 cm⁻¹)ABSENT
Decision Logic Diagram

IdentificationLogic Start Unknown Alcohol Spectrum CheckCH Is there a sharp peak at ~3300 cm⁻¹ (distinct from broad OH)? Start->CheckCH Terminal Terminal Alkynol (Confirmed by C≡C at ~2100) CheckCH->Terminal Yes (≡C-H) CheckCC Is there a weak peak at 2200-2260 cm⁻¹? CheckCH->CheckCC No Internal Internal Alkynol (Asymmetry confirmed) CheckCC->Internal Yes Saturated Saturated Alkanol (or Symmetric Internal Alkyne) CheckCC->Saturated No

Figure 1: Decision tree for distinguishing alkynol isomers based on IR spectral features.

Experimental Protocol: The Dilution Study

To definitively prove the structure of an internal alkynol, one must distinguish between intermolecular hydrogen bonding (solvent/concentration dependent) and intramolecular


-bonding (structural feature).
Objective

Determine if the hydroxyl proton is interacting with the internal triple bond (


-system).
Protocol Steps
  • Solvent Selection: Use a non-polar, non-H-bonding solvent such as Carbon Tetrachloride (

    
    ) or Carbon Disulfide (
    
    
    
    ). Note: Ensure solvents are anhydrous.
  • Preparation: Prepare a stock solution at 0.1 M.

  • Serial Dilution: Prepare dilutions at 0.01 M, 0.005 M, and 0.001 M.

  • Acquisition: Record IR spectra for each concentration using a liquid cell with variable path length (to compensate for lower concentration).

Data Interpretation[3][4][6][7][8][9][10][11]
  • Intermolecular H-Bonds (Bulk): The broad peak at ~3300 cm⁻¹ will decrease in intensity and eventually disappear as concentration drops.

  • Intramolecular

    
    -Bonds (Structural):  A sharp peak around 3550–3600 cm⁻¹  will remain constant in position and relative intensity (Beer's Law) regardless of dilution. This confirms the OH is folding back to interact with the internal C≡C bond.
    
Workflow Diagram

DilutionStudy Sample Sample: Internal Alkynol Conc High Conc. (0.1 M) Broad Peak ~3350 cm⁻¹ Sample->Conc Dilute High Dilution (<0.005 M) Broad Peak Vanishes Conc->Dilute Dilute w/ CCl4 Result Sharp Peak ~3590 cm⁻¹ Persists? Dilute->Result Conclusion Intramolecular π-H Bond Confirmed Result->Conclusion Yes

Figure 2: Experimental workflow for validating intramolecular interactions via dilution.

References

  • LibreTexts Chemistry. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 2-Butyn-1-ol Infrared Spectrum. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy - Functional Group Frequencies. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(3-Fluorophenyl)but-3-yn-2-ol

This guide provides essential safety and disposal protocols for 4-(3-Fluorophenyl)but-3-yn-2-ol, a fluorinated acetylenic alcohol commonly used in advanced chemical synthesis and drug discovery. The unique structural cha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and disposal protocols for 4-(3-Fluorophenyl)but-3-yn-2-ol, a fluorinated acetylenic alcohol commonly used in advanced chemical synthesis and drug discovery. The unique structural characteristics of this compound—specifically the highly stable carbon-fluorine bond and the reactive alkyne group—necessitate rigorous and informed disposal procedures to ensure laboratory safety and environmental protection. This document outlines the core principles and actionable steps for responsibly managing this chemical waste stream, grounded in established safety standards and an understanding of its chemical reactivity.

Hazard Assessment and Chemical Profile

Before handling or disposing of 4-(3-Fluorophenyl)but-3-yn-2-ol, a thorough understanding of its potential hazards is critical. While a specific, publicly available Safety Data Sheet (SDS) for this exact CAS number (893746-76-4) is not readily found, a reliable hazard profile can be inferred from its structural motifs and data from closely related analogs. All novel research chemicals should be treated with the recognition of "having unknown hazards and toxicity".[1]

Key Structural Features and Inferred Hazards:

  • Fluorophenyl Group: The presence of a carbon-fluorine bond indicates high chemical stability. Fluorinated organic compounds are often persistent in the environment and can require specialized disposal methods to ensure complete destruction.[2][3] Similar to other per- and polyfluoroalkyl substances (PFAS), improper disposal can lead to long-term environmental contamination.[4][5]

  • Acetylenic Alcohol Group: Terminal alkynes and acetylenic alcohols can be reactive. While this specific compound is not expected to be explosive under normal conditions, it should be segregated from strong oxidizing agents, acids, and bases to prevent uncontrolled reactions.[6][7] Phenylacetylene, a related compound, is known to be flammable and harmful.[8]

  • General Toxicity: Analogs such as 2-(4-Fluorophenyl)-3-butyn-2-ol are classified as harmful if swallowed and toxic to aquatic life.[9] Other similar structures are known to cause skin, eye, and respiratory irritation.[10] Therefore, it is prudent to handle 4-(3-Fluorophenyl)but-3-yn-2-ol as an irritant and a substance with potential oral toxicity.

Quantitative Data and Safety Profile Summary

The following table summarizes the expected properties and necessary precautions for handling 4-(3-Fluorophenyl)but-3-yn-2-ol, based on data from analogous compounds.

PropertyValue / PrecautionRationale & Source
GHS Hazard Class (Inferred) Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Chronic Aquatic Toxicity (Category 3)Based on data for analogous fluorinated and acetylenic compounds.[9][10]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), laboratory coat.Standard practice for handling hazardous chemicals to prevent skin and eye contact.[11][12]
Engineering Controls Handle exclusively in a certified chemical fume hood.To prevent inhalation of vapors or aerosols.[3][11]
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials.Prevents degradation and accidental reactions.[8][11][13]
Primary Disposal Route High-Temperature Incineration via a licensed hazardous waste facility.Required to break the stable carbon-fluorine bond and ensure complete destruction.[2][3][4]

Step-by-Step Disposal Protocol

The proper disposal of 4-(3-Fluorophenyl)but-3-yn-2-ol is not merely a suggestion but a requirement under regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[14][15][16] The following protocol ensures compliance and safety.

Step 1: Waste Classification

Immediately classify all waste containing 4-(3-Fluorophenyl)but-3-yn-2-ol (including pure compound, solutions, and contaminated materials) as Hazardous Waste . Specifically, it falls under the category of halogenated organic waste .

Step 2: Segregation and Containerization

Proper segregation is crucial to prevent dangerous reactions within waste containers.

  • Use a Dedicated Waste Container: Use a clean, chemically compatible container (e.g., high-density polyethylene or glass) that can be securely sealed.[7][17]

  • Do Not Mix: Never mix 4-(3-Fluorophenyl)but-3-yn-2-ol waste with incompatible chemicals such as strong acids, bases, or oxidizing agents.[6] It should be stored in a container designated for halogenated organic solvents/waste.

  • Keep Containers Closed: Waste containers must remain closed at all times except when adding waste.[7][17] This prevents the release of vapors and is an EPA requirement.

Step 3: Labeling

Accurate labeling is a cornerstone of safe waste management.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste." [17][18]

  • List All Contents: Clearly write the full chemical name, "4-(3-Fluorophenyl)but-3-yn-2-ol," and list any other solvents or chemicals present in the container.

  • Indicate Hazards: Mark the appropriate hazard warnings on the label (e.g., "Toxic," "Irritant").

Step 4: Accumulation and Storage

Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[17]

  • The area must be at or near the point of generation.

  • It must be under the control of the laboratory personnel.

  • Store the container within secondary containment (e.g., a plastic tub) to contain potential leaks.[6]

Step 5: Arrange for Professional Disposal

The final disposal of this chemical waste must be handled by trained professionals.

  • Contact Your Institution's EHS Office: Follow your organization's procedures for hazardous waste pickup.

  • High-Temperature Incineration: The recommended and most effective disposal method for fluorinated compounds is high-temperature incineration (typically >1,200 °C).[2][4] This process provides sufficient energy to break the strong C-F bonds, ensuring the compound is fully destroyed and does not persist in the environment.[3]

  • Use a Licensed Partner: Ensure that disposal is carried out by a licensed and reputable hazardous waste management company that adheres to all EPA and local regulations.[18]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of 4-(3-Fluorophenyl)but-3-yn-2-ol.

DisposalWorkflow Disposal Workflow for 4-(3-Fluorophenyl)but-3-yn-2-ol cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste: 4-(3-Fluorophenyl)but-3-yn-2-ol (pure, solutions, contaminated items) B Wear Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Work in Fume Hood B->C D Classify as 'Hazardous Waste: Halogenated Organic' C->D E Select Compatible, Sealable Container D->E F Affix 'Hazardous Waste' Label & List All Contents E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Is container full or ready for pickup? G->H I Contact Institutional EHS for Waste Pickup H->I Yes J Transfer to Licensed Hazardous Waste Vendor I->J K Final Disposal Method: High-Temperature Incineration J->K

Caption: Decision workflow for safe disposal.

Spill Management Protocol

In the event of an accidental spill, a prompt and correct response is essential to mitigate exposure and contamination.

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[19]

  • Don PPE: Before addressing the spill, put on the appropriate PPE, including safety goggles, a lab coat, and double-layered nitrile gloves. If the spill is large or in a poorly ventilated area, respiratory protection may be necessary.

  • Contain the Spill: Prevent the spill from spreading. For liquid spills, use a non-reactive absorbent material like vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels to absorb large quantities of flammable solvents.

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris using spark-proof tools. Place everything into a designated hazardous waste container.[11]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soapy water or as recommended by your EHS office), and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department, regardless of the size.[19]

By adhering to these detailed procedures, researchers can ensure the safe handling and environmentally sound disposal of 4-(3-Fluorophenyl)but-3-yn-2-ol, upholding their commitment to laboratory safety and responsible scientific practice.

References

  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Clean Management Environmental Group, Inc. (2022, September 13).
  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS)
  • BenchChem. (2025). Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene.
  • Hoffman Fine Chemicals. CAS 893746-76-4 | 4-(3-Fluorophenyl)-3-butyn-2-ol.
  • ChemScene. (2025, December 8). Safety Data Sheet for (R)-1-(3-Fluorophenyl)ethanamine.
  • Occupational Safety and Health Administr
  • Sciencemadness Wiki. (2020, January 3). Phenylacetylene.
  • OSHA Outreach Courses. (2024, October 4). OSHA Guidelines for Cleaning Up Small Chemical Spills | Workplace Safety Procedures Training. [YouTube].
  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs.
  • Occupational Safety and Health Administr
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • U.S. Environmental Protection Agency. (2025, September 22).
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride.
  • Sigma-Aldrich. (2025, April 28).
  • GOV.UK. (2026, February 3). PFAS Plan: building a safer future together.
  • ASU Environmental Health and Safety. (2023, March 10). Lab safety: Hazardous waste management. [YouTube].
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
  • Sigma-Aldrich. 2-(4-Fluorophenyl)-3-butyn-2-ol 90%.
  • Yale Environmental Health & Safety. Management of Hazardous Waste Procedure.
  • UofSC Environmental Health & Safety. (2009, October 21). Hazardous Waste Management Safety Video. [YouTube].
  • Fluorochem. 4-(3-Aminophenyl)-2-methylbut-3-yn-2-ol.
  • Fisher Scientific. (2025, December 19).
  • TRC Companies. Lab Safety Services - Assessment & Compliance.
  • U.S. Environmental Protection Agency. 2-[4-(Difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Env.
  • U.S. Environmental Protection Agency. 1-(3-chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one Env.
  • BenchChem. (2025).
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • MDPI. (2025, January 8). Recent Advances in the Synthesis of Substituted Polyacetylenes.
  • Office of Scientific and Technical Information. Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility.
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